Product packaging for Triallyl phosphite(Cat. No.:CAS No. 102-84-1)

Triallyl phosphite

Cat. No.: B087223
CAS No.: 102-84-1
M. Wt: 202.19 g/mol
InChI Key: KJWHEZXBZQXVSA-UHFFFAOYSA-N
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Description

Triallyl phosphite is a useful research compound. Its molecular formula is C9H15O3P and its molecular weight is 202.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44606. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15O3P B087223 Triallyl phosphite CAS No. 102-84-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(prop-2-enyl) phosphite
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InChI

InChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2
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InChI Key

KJWHEZXBZQXVSA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C=CCOP(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H15O3P
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DSSTOX Substance ID

DTXSID3059262
Record name Phosphorous acid, tri-2-propenyl ester
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Molecular Weight

202.19 g/mol
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CAS No.

102-84-1
Record name Triallyl phosphite
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Record name Triallyl phosphite
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triallyl Phosphite from Phosphorus Trichloride and Allyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triallyl phosphite from phosphorus trichloride and allyl alcohol. The document outlines the reaction principles, a detailed experimental protocol, key quantitative data, and critical safety considerations. This synthesis is a standard method for producing trialkyl phosphites, relying on the reaction of phosphorus trichloride with an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Principle

The synthesis of this compound involves the nucleophilic attack of three equivalents of allyl alcohol on one equivalent of phosphorus trichloride. This reaction produces three equivalents of hydrogen chloride (HCl) as a byproduct. To prevent the acidic HCl from protonating the product and catalyzing undesirable side reactions, a tertiary amine, such as pyridine or triethylamine, is used as a base to sequester the HCl as an ammonium salt. The reaction is typically performed in an inert solvent at reduced temperatures to control its exothermic nature.

Overall Reaction:

PCl₃ + 3 CH₂=CHCH₂OH + 3 R₃N → P(OCH₂CH=CH₂)₃ + 3 R₃N·HCl

Quantitative Data

The following tables summarize the physical, chemical, and reaction-specific data for the synthesis of this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
Phosphorus TrichloridePCl₃137.33761.5747719-12-2
Allyl AlcoholC₃H₆O58.08970.854107-18-6
PyridineC₅H₅N79.101150.982110-86-1
This compoundC₉H₁₅O₃P202.1984 @ 12 mmHg[1][2][3]~0.998[1][2]102-84-1

Table 2: Stoichiometry and Theoretical Yield

ReactantMolesEquivalentsMassVolume
Phosphorus Trichloride1.01.0137.33 g87.25 mL
Allyl Alcohol3.03.0174.24 g204.03 mL
Pyridine3.03.0237.30 g241.65 mL
Product Theoretical Moles Theoretical Yield
This compound1.0202.19 g

Note: The expected yield, based on analogous preparations of other trialkyl phosphites, is in the range of 80-90%.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar trialkyl phosphites, such as the Organic Syntheses preparation of triethyl phosphite.[4]

Materials and Equipment:

  • Three-necked round-bottom flask (1 L)

  • Dropping funnels (2)

  • Mechanical stirrer

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Heating mantle

  • Inert solvent (e.g., dry diethyl ether or petroleum ether, 500 mL)

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Allyl alcohol, anhydrous

  • Pyridine, anhydrous

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a 1 L three-necked flask with a mechanical stirrer, a reflux condenser topped with a drying tube, and two dropping funnels. Ensure all glassware is thoroughly dried to prevent hydrolysis of phosphorus trichloride. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask: In the flask, place a solution of anhydrous allyl alcohol (3.0 mol) and anhydrous pyridine (3.0 mol) dissolved in 250 mL of dry diethyl ether.

  • Addition of PCl₃: Cool the flask in an ice-water bath to 0-5 °C. Prepare a solution of freshly distilled phosphorus trichloride (1.0 mol) in 250 mL of dry diethyl ether and place it in one of the dropping funnels.

  • Reaction: With vigorous stirring, add the phosphorus trichloride solution dropwise to the flask, maintaining the internal temperature below 10 °C. The addition should take approximately 1-2 hours. A voluminous white precipitate of pyridinium hydrochloride will form.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the pyridinium hydrochloride precipitate.

    • Wash the precipitate on the filter with two 50 mL portions of dry diethyl ether to recover any entrained product.

    • Combine the filtrate and the ether washings.

  • Purification:

    • Remove the diethyl ether from the filtrate using a rotary evaporator.

    • The crude this compound residue is then purified by vacuum distillation. Collect the fraction boiling at approximately 84 °C under 12 mmHg vacuum.[1][2][3]

Characterization: The purified this compound should be a colorless liquid.[1] It is sensitive to air and moisture.[1] The structure can be confirmed by spectroscopic methods:

  • ³¹P NMR: A single peak is expected in the characteristic region for phosphites, around +130 to +140 ppm.

  • ¹H NMR: Expect signals corresponding to the allyl protons: a doublet for the -OCH₂- group, a multiplet for the -CH= proton, and two multiplets for the terminal =CH₂ protons.

  • ¹³C NMR: Expect three distinct signals for the three unique carbons of the allyl group.

  • IR Spectroscopy: Characteristic absorption bands for the C=C double bond (around 1645 cm⁻¹) and P-O-C stretching (around 1020 cm⁻¹) should be present.

Mandatory Visualizations

Reaction Pathway

reaction_pathway Figure 1: Reaction Pathway for this compound Synthesis PCl3 Phosphorus Trichloride (PCl₃) TAP This compound P(OCH₂CH=CH₂)₃ PCl3->TAP plus1 + PCl3->plus1 AllylOH Allyl Alcohol (3 eq.) AllylOH->TAP plus2 + AllylOH->plus2 Pyridine Pyridine (3 eq.) HCl_salt Pyridinium Hydrochloride (3 eq.) Pyridine->HCl_salt plus1->AllylOH plus2->Pyridine

Caption: Figure 1: Reaction Pathway for this compound Synthesis

Experimental Workflow

experimental_workflow Figure 2: Experimental Workflow for this compound Synthesis start Start: Assemble Dry Glassware under Inert Atmosphere charge_reagents Charge Flask: Allyl Alcohol, Pyridine, Diethyl Ether start->charge_reagents cool Cool to 0-5 °C charge_reagents->cool add_pcl3 Dropwise Addition of PCl₃ in Diethyl Ether (T < 10 °C) cool->add_pcl3 react Stir at Room Temperature (2 hours) add_pcl3->react filter Filter to Remove Pyridinium Hydrochloride Salt react->filter wash Wash Precipitate with Diethyl Ether filter->wash evaporate Concentrate Filtrate (Rotary Evaporation) wash->evaporate distill Purify by Vacuum Distillation evaporate->distill product Final Product: Pure this compound distill->product end_node End product->end_node

Caption: Figure 2: Experimental Workflow for this compound Synthesis

Safety and Hazard Assessment

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water, releasing HCl gas. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme care in a dry, inert atmosphere.

  • Allyl Alcohol: Toxic, flammable, and a lachrymator. It can be absorbed through the skin and is an irritant to the eyes and respiratory system.

  • Pyridine: Flammable, harmful if swallowed, inhaled, or absorbed through the skin. It has a strong, unpleasant odor.

  • Reaction Hazards: The reaction is exothermic and requires careful temperature control to prevent it from running away. The formation of HCl gas (if moisture is present or the base is insufficient) is a significant hazard.

  • Personal Protective Equipment (PPE): Safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., neoprene or nitrile) are mandatory.

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

  • Spills: Neutralize small spills of pyridine with an acid. For PCl₃, cover with a dry, inert absorbent material (like sand or vermiculite) and dispose of as hazardous waste. Do NOT use water on a PCl₃ spill.

References

Triallyl Phosphite (CAS 102-84-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Triallyl Phosphite, a versatile reagent in organic synthesis with applications in phosphorylation and the preparation of novel chemical entities.

This compound (CAS 102-84-1) is an organophosphorus compound that serves as a valuable synthetic intermediate, primarily utilized as a phosphorylating agent and a precursor in various organic transformations. Its trifunctional nature, owing to the three allyl groups, imparts unique reactivity, making it a subject of interest for researchers in organic chemistry, materials science, and drug discovery. This technical guide provides a detailed overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a colorless liquid that is sensitive to air and moisture.[1][2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 102-84-1[3]
Molecular Formula C₉H₁₅O₃P[3]
Molecular Weight 202.19 g/mol [3]
Appearance Colorless liquid[2][4]
Boiling Point 84 °C at 12 mmHg[2]
Density 0.9983 g/cm³[2]
Flash Point 84 °C at 12 mmHg[2]
Solubility Not miscible or difficult to mix with water.[2]
Sensitivity Air and moisture sensitive.[1][2]

Synthesis and Experimental Protocols

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for analogous trialkyl phosphites.[5]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Allyl alcohol

  • A tertiary amine base (e.g., triethylamine or pyridine)

  • Anhydrous inert solvent (e.g., diethyl ether or hexane)

Procedure:

  • A solution of allyl alcohol (3.0 equivalents) and a tertiary amine (3.0 equivalents) in an anhydrous inert solvent is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • Phosphorus trichloride (1.0 equivalent) is added dropwise from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.

  • The filter cake is washed with a small amount of the anhydrous solvent.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude this compound is then purified by vacuum distillation to yield the final product.

PCl3 Phosphorus Trichloride Reaction Reaction Mixture PCl3->Reaction AllylOH Allyl Alcohol AllylOH->Reaction Base Tertiary Amine (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction Filtration Filtration Reaction->Filtration Stirring at 0-25°C Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Salt Amine Hydrochloride (Byproduct) Filtration->Salt Solid Distillation Vacuum Distillation Evaporation->Distillation Crude Product TAP This compound Distillation->TAP Purified Product

Figure 1: General workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily owing to the nucleophilic nature of the phosphorus atom and the reactivity of the allyl groups.

Phosphorylation of Alcohols

This compound is an effective reagent for the phosphorylation of primary and secondary alcohols. This reaction is valuable for introducing a phosphate monoester group into a molecule, a common structural motif in biologically active compounds and prodrugs.

Experimental Protocol for Phosphorylation:

A detailed protocol for the phosphorylation of alcohols using this compound has been reported. The method involves the activation of this compound with an oxidizing agent, followed by reaction with the alcohol.

Materials:

  • This compound

  • Iodine (I₂)

  • The alcohol to be phosphorylated

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (2.2 equivalents) in anhydrous DCM at 0 °C, add iodine (2.0 equivalents).

  • Stir the mixture for 10 minutes at 0 °C, then allow it to warm to room temperature.

  • In a separate flask, dissolve the alcohol (1.0 equivalent) and DMAP (2.0 equivalents) in anhydrous DCM.

  • Add the activated phosphite solution dropwise to the alcohol solution at room temperature over 5 minutes.

  • Stir the reaction mixture for 4 hours.

  • Upon completion, dilute the reaction with DCM and wash sequentially with saturated sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting diallyl phosphate product by flash chromatography.

Arbuzov Reaction

This compound can undergo the Michaelis-Arbuzov reaction with alkyl halides.[6][7] This reaction involves the nucleophilic attack of the phosphite on the alkyl halide, leading to the formation of a phosphonium intermediate, which then rearranges to a pentavalent phosphonate. This reaction is a fundamental method for the formation of carbon-phosphorus bonds.

cluster_0 Michaelis-Arbuzov Reaction TAP This compound (RO)₃P Phosphonium Phosphonium Intermediate [(RO)₃P-R']⁺X⁻ TAP->Phosphonium Nucleophilic Attack AlkylHalide Alkyl Halide R'-X AlkylHalide->Phosphonium Phosphonate Allyl Phosphonate (RO)₂P(=O)R' Phosphonium->Phosphonate Rearrangement AllylHalide Allyl Halide R-X Phosphonium->AllylHalide

Figure 2: The Michaelis-Arbuzov reaction of this compound.

Other Applications
  • Precursor to other Organophosphorus Compounds: this compound can be oxidized to Triallyl phosphate, another useful organophosphorus compound.

  • Synthesis of Phosphonate Analogs: It can be used in the synthesis of phosphonate analogs of biologically relevant molecules, which can have applications in drug discovery as enzyme inhibitors or probes.[8][9]

  • Flame Retardants: Organophosphorus compounds, including phosphites, are known to be effective flame retardants.[10][11][12][13][14] this compound can be a precursor for flame-retardant additives in polymers, some of which may have biomedical applications.

Stability and Handling

This compound is sensitive to air and moisture and should be handled under an inert atmosphere.[1][2] Hydrolysis of phosphites can occur under both acidic and basic conditions, leading to the formation of dialkyl phosphites and the corresponding alcohol.[15][16][17] The specific kinetics and mechanism of this compound hydrolysis are not extensively detailed in the literature but are expected to follow general pathways for phosphite ester hydrolysis. It is important to store this compound in a tightly sealed container in a cool, dry place.

Relevance to Drug Development and Signaling Pathways

While there is no direct evidence in the reviewed literature of this compound being involved in specific signaling pathways, its utility as a phosphorylating agent is highly relevant to the study of such pathways. Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.

The ability to synthesize phosphorylated molecules, such as peptides and small molecule inhibitors, is crucial for elucidating the function of kinases and phosphatases, which are major drug targets. This compound provides a tool for the chemical synthesis of these important research compounds.

cluster_0 Role of Phosphorylation in Signal Transduction cluster_1 Application of this compound Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activation ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein (Inactive) Substrate->Kinase pSubstrate->Substrate Dephosphorylation Response Cellular Response pSubstrate->Response Phosphatase Phosphatase Phosphatase->pSubstrate TAP This compound pMolecule Phosphorylated Molecule (Probe/Drug Candidate) TAP->pMolecule Chemical Synthesis Molecule Bioactive Molecule (e.g., Peptide, Inhibitor) Molecule->pMolecule pMolecule->Kinase Study of Kinase Activity pMolecule->Phosphatase Study of Phosphatase Activity

Figure 3: General role of phosphorylation in signaling and the application of this compound in synthesizing tools to study these pathways.

Furthermore, the synthesis of phosphonate analogs of biomolecules, which can be facilitated by reagents derived from this compound, is a common strategy in drug design to create non-hydrolyzable mimics of phosphate-containing substrates or inhibitors.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in drug development and organic synthesis. Its utility as a phosphorylating agent and a precursor for the synthesis of phosphonates and other organophosphorus compounds makes it a relevant tool for the preparation of novel molecules for biological screening and for studying fundamental cellular processes such as signal transduction. Proper handling and storage are essential due to its sensitivity to air and moisture. The experimental protocols and reactivity profiles outlined in this guide provide a solid foundation for its application in a research setting.

References

"Triallyl phosphite" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Triallyl phosphite is an organophosphorus compound with the chemical formula C9H15O3P.[1][2][3][4] It is recognized for its three allyl groups attached to a phosphite center.

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C9H15O3P
Molecular Weight 202.19 g/mol [1][2][4]
Appearance Colorless liquid[1]
Boiling Point 84°C at 12 mmHg[2]
Flash Point 86°C (187°F)[5]
Density 0.9983 g/mL
CAS Number 102-84-1[1][2][3]

This compound is noted as being sensitive to air and moisture.[1][5] It is used as a chemical intermediate in various industrial applications.

References

Triallyl Phosphite: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Triallyl phosphite is a trivalent phosphorus compound that has emerged as a valuable and versatile reagent in organic synthesis. Its unique structure, featuring three allyl groups, allows for its participation in a variety of transformations, including phosphorylation of alcohols, the Michaelis-Arbuzov reaction for the formation of C-P bonds, and as a ligand in transition metal catalysis. This technical guide provides a comprehensive review of the applications of this compound in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in leveraging the synthetic potential of this compound.

Introduction

Organophosphorus compounds are of paramount importance in various fields, including medicinal chemistry, materials science, and agriculture. Among the diverse array of organophosphorus reagents, this compound, with the chemical formula C₉H₁₅O₃P, stands out due to the reactivity of its allyl groups. These groups can serve as protecting groups that can be readily removed under mild conditions, or they can participate directly in synthetic transformations. This guide will delve into the key applications of this compound, providing a detailed overview of its role in phosphorylation reactions, the formation of phosphonates, and its emerging use in catalysis.

Phosphorylation of Alcohols

One of the primary applications of this compound is in the phosphorylation of alcohols to produce diallyl phosphate esters. The diallyl phosphate moiety is a useful protecting group for phosphates, as the allyl groups can be easily cleaved. A convenient and direct method for the phosphorylation of a wide range of alcohols, phenols, saccharides, and nucleosides using this compound has been developed, affording the corresponding diallyl-protected phosphorylated compounds in good to high yields.[1]

Quantitative Data for the Phosphorylation of Various Alcohols

The following table summarizes the results for the phosphorylation of a diverse set of alcohols using this compound. The reactions are generally carried out under mild conditions, demonstrating the broad applicability of this methodology.

EntrySubstrateProductYield (%)
1Benzyl alcoholDiallyl benzyl phosphate95
21-OctanolDiallyl octyl phosphate88
3CyclohexanolDiallyl cyclohexyl phosphate85
4(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanolDiallyl ((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate92
51-AdamantanolDiallyl adamantyl phosphate75
6N-Boc-L-serine methyl esterDiallyl (N-(tert-butoxycarbonyl)-O-(diallylphosphoryl)-L-seryl)methyl ester89
71,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseDiallyl (1,2:5,6-di-O-isopropylidene-α-D-glucofuranos-3-yl) phosphate81
8UridineDiallyl (2',3'-O-isopropylideneuridin-5'-yl) phosphate78

Table 1: Phosphorylation of various alcohols using this compound. Data sourced from Li, S.-Z., et al. Tetrahedron Letters 2015, 56 (32), 4694-4696.

Experimental Protocol for the Phosphorylation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • This compound

  • Iodine (I₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 mmol) and pyridine (2.0 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add this compound (1.2 mmol) dropwise.

  • After stirring for 10 minutes, a solution of iodine (1.2 mmol) in DCM (5 mL) is added dropwise until a persistent yellow color is observed.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford diallyl benzyl phosphate as a colorless oil.

Reaction Mechanism

The phosphorylation of alcohols with this compound in the presence of iodine and a base like pyridine proceeds through a phosphonium intermediate.

phosphorylation_mechanism ROH R-OH alkoxyphosphonium [(AllylO)₃P-OR]⁺ I⁻ ROH->alkoxyphosphonium Pyridine P_allyl3 P(OAllyl)₃ phosphonium [(AllylO)₃P-I]⁺ I⁻ P_allyl3->phosphonium I₂ I2 I₂ Py Pyridine phosphonium->alkoxyphosphonium product (AllylO)₂P(O)R alkoxyphosphonium->product I⁻ allyl_iodide Allyl-I alkoxyphosphonium->allyl_iodide I⁻ arbuzov_mechanism P_allyl3 P(OAllyl)₃ phosphonium_salt [(AllylO)₃P-R]⁺ X⁻ P_allyl3->phosphonium_salt SN2 attack R_X R-X R_X->phosphonium_salt phosphonate (AllylO)₂P(O)R phosphonium_salt->phosphonate Dealkylation (SN2) allyl_halide Allyl-X phosphonium_salt->allyl_halide tsuji_trost_cycle pd0 Pd(0)L₂ pi_allyl_pd [π-Allyl-Pd(II)L₂]⁺X⁻ pd0->pi_allyl_pd Oxidative Addition pi_allyl_pd->pd0 Reductive Elimination product Allyl-Nu pi_allyl_pd->product Nucleophilic Attack allyl_substrate Allyl-X allyl_substrate->pd0 nucleophile Nu⁻ nucleophile->pi_allyl_pd radical_phosphonylation phosphite P(OR)₃ p_radical •P(O)(OR)₂ phosphite->p_radical Initiation initiator Initiator initiator->p_radical alkene R'CH=CH₂ adduct_radical R'CH(•)CH₂P(O)(OR)₂ alkene->adduct_radical p_radical->adduct_radical Addition product R'CH₂CH₂P(O)(OR)₂ adduct_radical->product H-abstraction H_source H-source H_source->product

References

A Technical Guide to the Physical and Chemical Properties of Triallyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triallyl phosphite, a member of the phosphite ester family of organophosphorus compounds, serves as a versatile intermediate and reagent in organic synthesis. Its structure, featuring a central phosphorus(III) atom bonded to three allyloxy groups, imparts unique reactivity. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and safety information pertinent to a laboratory setting. The document is intended to be a key resource for professionals utilizing this compound in research and development.

Chemical Identity and Structure

This compound is systematically known as tris(prop-2-enyl) phosphite. Its identity is well-defined by its CAS registry number and molecular formula.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
IUPAC Name tris(prop-2-enyl) phosphite [1][2]
CAS Number 102-84-1 [2]
Molecular Formula C₉H₁₅O₃P [1][2]
Molecular Weight 202.19 g/mol [1][2]
EINECS Number 203-060-8 [2]

| Synonyms | Phosphorous acid, tri-2-propen-1-yl ester; Triprop-2-enyl phosphite; Allyl phosphite |[1][2] |

Figure 1: Molecular structure of this compound (C₉H₁₅O₃P).

Physical Properties

This compound is a colorless liquid under standard conditions. It is sensitive to both air and moisture, which necessitates careful handling and storage.[2][3]

Table 2: Physical Properties of this compound

Property Value Reference
Appearance Colorless Liquid [2][3][4]
Boiling Point 84 °C @ 12 mmHg [2][3]
Density 0.9983 g/mL [2][3]
Solubility Not miscible or difficult to mix in water [2][3][5]

| Sensitivity | Air & Moisture Sensitive |[2][3] |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the phosphorus(III) center and the three allyl groups. It is known to be employed as a radical precursor.[2][5][6]

Oxidation

This compound can be readily oxidized to the corresponding phosphate, Triallyl phosphate. This is a common reaction for phosphite esters. A documented method involves oxidation using potassium dichromate and oxygen.[7]

Michaelis-Arbuzov Reaction

Similar to other phosphite esters like triethyl phosphite, this compound is expected to undergo the Michaelis-Arbuzov reaction.[8] In this reaction, it would react with an alkyl halide to form a phosphonate, although specific examples for the triallyl derivative require further investigation.

Hydrolysis

As the compound is moisture-sensitive, it is susceptible to hydrolysis, which would involve the cleavage of the P-O bonds to form phosphorous acid and allyl alcohol. The mechanism of phosphite hydrolysis has been studied using techniques like ¹⁷O NMR.[9]

start This compound P(OCH₂CH=CH₂)₃ product1 Triallyl Phosphate O=P(OCH₂CH=CH₂)₃ start->product1 Oxidation product2 Allyl Dialkylphosphonate (Arbuzov Product) start->product2 Michaelis-Arbuzov Reaction product3 Phosphorous Acid + 3 eq. Allyl Alcohol start->product3 Hydrolysis reagent1 [O] (e.g., K₂Cr₂O₇, O₂) reagent1->product1 reagent2 R-X (Alkyl Halide) reagent2->product2 reagent3 H₂O (Moisture) reagent3->product3

Figure 2: Key reaction pathways of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Data is available from various techniques, including NMR, IR, and mass spectrometry.[1]

Table 3: Expected Spectroscopic Features for this compound

Technique Feature Expected Region / Signals
¹H NMR Allyl Protons Multiplets corresponding to -O-CH₂-, -CH=, and =CH₂ groups.
¹³C NMR Allyl Carbons Signals for the three distinct carbon environments in the allyl group.
³¹P NMR Phosphorus Nucleus A characteristic single peak in the phosphite region (approx. +130 to +140 ppm).
IR Spectroscopy Functional Groups P-O-C stretching, C=C stretching (alkene), =C-H stretching and bending.

| Mass Spectrometry | Molecular Ion | Peak at m/z = 202.19 corresponding to [M]⁺. |

Experimental Protocols

The following are generalized or cited protocols relevant to the synthesis, reaction, and analysis of this compound.

Protocol 6.1: Synthesis of this compound (General Method)

This protocol is a generalized procedure based on the common synthesis of trialkyl phosphites from phosphorus trichloride.[8][10][11]

  • Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Dry allyl alcohol (3.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (3.0 eq) are dissolved in an anhydrous, inert solvent (e.g., diethyl ether or toluene).

  • Reaction: The solution is cooled in an ice bath. Phosphorus trichloride (1.0 eq), dissolved in the same anhydrous solvent, is added dropwise from the funnel with vigorous stirring. The temperature should be maintained below 10 °C.

  • Workup: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate (amine hydrochloride salt) is removed by filtration under inert atmosphere.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Protocol 6.2: Oxidation to Triallyl Phosphate[7]

This protocol is based on a documented procedure for the oxidation of this compound.

  • Preparation: An aqueous solution is prepared containing sodium carbonate (0.5 g) and sodium bicarbonate (0.25 g) in 10 mL of water. To this, a solution of potassium dichromate (1.0 g) in 50 mL of water is added.

  • Reaction: 60 mL of this compound is added to the aqueous mixture. The resulting two-phase system is stirred vigorously at 25-30 °C while oxygen gas is passed through it for eight hours.

  • Isolation: After the reaction period, stirring is stopped, and the layers are allowed to separate. The lower aqueous layer is removed.

  • Product: The remaining organic layer consists of substantially pure Triallyl phosphate, obtained in high yield.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Prepare sample (e.g., dissolve in CDCl₃ for NMR, prepare neat film for IR) nmr Acquire ¹H, ¹³C, ³¹P NMR Spectra prep->nmr ir Acquire IR Spectrum prep->ir ms Acquire Mass Spectrum prep->ms analysis Process spectra (baseline correction, integration, peak picking) nmr->analysis ir->analysis ms->analysis interpretation Correlate spectral data (shifts, couplings, frequencies) to molecular structure analysis->interpretation conclusion Confirm Structure & Purity interpretation->conclusion

Figure 3: General workflow for spectroscopic analysis of this compound.

Safety and Handling

This compound is classified as a toxic substance and requires careful handling.[2][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][14]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[13] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[14] Due to its sensitivity, storage under an inert atmosphere (nitrogen or argon) is recommended.

  • Spills: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal.[12] Evacuate personnel to a safe area and ensure adequate ventilation.[12]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14] Firefighters should wear self-contained breathing apparatus.[12]

References

Navigating the Solubility of Triallyl Phosphite in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl phosphite, a versatile organophosphorus compound, sees application in various chemical syntheses. Understanding its solubility in organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a summary of the currently available information on the solubility of this compound, addresses the notable absence of quantitative data in publicly accessible literature, and furnishes a general experimental protocol for determining liquid solubility. A conceptual diagram illustrating the factors that influence the solubility of organophosphorus compounds is also presented to guide solvent selection.

Solubility Profile of this compound: A Qualitative Overview

An extensive review of available literature and safety data sheets reveals a consensus that this compound is generally considered to be soluble in organic solvents.[1] However, this information is qualitative and lacks specific, quantitative data. Several sources also describe the compound as "not miscible or difficult to mix," which may seem contradictory but likely points to its behavior with a broader range of liquids, potentially including both aqueous and some organic systems, or indicates the need for specific conditions to achieve miscibility.[2][3][4]

Table 1: Summary of Qualitative Solubility Data for this compound

Solvent ClassReported Solubility/Miscibility
Organic SolventsGenerally described as "soluble"[1]
GeneralDescribed as "Not miscible or difficult to mix"[2][3][4]
WaterLimited solubility[1]

Experimental Protocol for Determining Solubility of a Liquid in an Organic Solvent

In the absence of specific published methods for this compound, a standard laboratory protocol can be employed to determine its solubility in a solvent of interest. The following is a general procedure that can be adapted as needed.

Objective: To determine the solubility of a liquid solute (this compound) in a given organic solvent at a specific temperature.

Materials:

  • Liquid solute (this compound)

  • Selected organic solvent(s)

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the organic solvent in a series of sealed vials. The presence of a distinct second phase of the solute confirms that the solution is saturated.

    • Equilibrate the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Gentle agitation should be maintained.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature until the undissolved solute has settled.

    • Carefully extract a known volume of the clear, saturated supernatant using a calibrated pipette.

    • Dilute the extracted aliquot with a known volume of the pure solvent to a concentration suitable for the analytical method being used.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-calibrated analytical instrument. Gas chromatography (GC) is often suitable for volatile organic compounds.

    • Construct a calibration curve by preparing a series of standard solutions of this compound of known concentrations in the solvent and analyzing them under the same conditions.

    • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Allow phases to separate prep2->samp1 samp2 Extract clear supernatant samp1->samp2 samp3 Dilute aliquot samp2->samp3 ana2 Analyze standards and samples (e.g., by GC) samp3->ana2 ana1 Prepare calibration standards ana1->ana2 ana3 Determine concentration from calibration curve ana2->ana3 calc1 Calculate concentration in saturated solution ana3->calc1 calc2 Express solubility (g/100mL or mol/L) calc1->calc2

Caption: Workflow for determining the solubility of a liquid in an organic solvent.

Conceptual Framework for Solubility of Organophosphorus Compounds

The solubility of an organophosphorus compound like this compound is governed by the principle of "like dissolves like." The overall polarity of the molecule, which is a balance between its nonpolar and polar components, dictates its compatibility with different solvents.

The this compound molecule contains a central phosphorus atom bonded to three oxygen atoms, which in turn are bonded to allyl groups. The P-O bonds introduce polarity, while the allyl groups (hydrocarbon chains) are nonpolar.

Diagram of Factors Influencing Organophosphorus Compound Solubility

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interaction Solubility Outcome solute Overall Molecular Polarity outcome Solubility solute->outcome Balance of forces determines polar_group Polar P-O Bonds polar_group->solute nonpolar_group Nonpolar Allyl Groups nonpolar_group->solute solvent Solvent Polarity solvent->outcome 'Like dissolves like' polar_solvents Polar Solvents (e.g., Alcohols, Acetone) polar_solvents->solvent nonpolar_solvents Nonpolar Solvents (e.g., Hexane, Toluene) nonpolar_solvents->solvent

References

Triallyl Phosphite: A Technical Health and Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for the handling and use of triallyl phosphite in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct, strong odor.[1] It is utilized as a chemical intermediate, a plasticizer, and in the synthesis of other organophosphorus compounds.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₁₅O₃P[1][2][3]
Molecular Weight 202.19 g/mol [2][3][4]
CAS Number 102-84-1[1][2][3]
Appearance Colorless to pale yellow liquid[1][5]
Boiling Point 84°C @ 12 mmHg[3][4]
Density 0.9983 g/cm³[3][4]
Flash Point 84°C @ 12 mmHg[3][4]
Solubility Not miscible or difficult to mix with water. Soluble in organic solvents.[1][4][6]
Sensitivity Air and moisture sensitive[4][5][6]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and NFPA 704 ratings.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogramReference(s)
Acute Toxicity, Oral Category 3H301: Toxic if swallowedDanger
alt text
[2][7][8]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinWarning
alt text
[2][7][8]

Note: Some sources may also list skin, eye, and respiratory irritation.[1][9]

Table 3: NFPA 704 Diamond

CategoryRatingDescriptionReference(s)
Health (Blue) 2Can cause temporary incapacitation or residual injury.[9][10]
Flammability (Red) 1Must be preheated before ignition can occur.[10]
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.[9][10]
Special (White) -No special hazards indicated.

Handling and Storage Procedures

Proper handling and storage are crucial to minimize risks associated with this compound.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[9][11]

  • Avoid contact with skin and eyes.[9][11]

  • Wear suitable protective clothing, including gloves and eye/face protection.[9][11]

  • Avoid the formation of dust and aerosols.[9]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[9][12]

  • Ground all equipment when handling the product.[12]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

  • Keep away from sources of ignition, heat, sparks, and open flames.[11][12]

  • Store away from incompatible materials such as oxidizing agents and strong bases.[11][13]

  • Given its sensitivity, storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7][9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.[7][11] Long-sleeved clothing is recommended.[8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7][14] In normal use conditions with adequate ventilation, respiratory protection may not be required.[8]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.[15]

Table 4: First Aid Procedures

Exposure RouteProcedureReference(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7][15]
Skin Contact Immediately take off all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[7][15]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do.[7][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9][15]

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][9] Water spray or fog can also be used.[12]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including toxic phosphorus oxides.[8][16] Containers may explode when heated.[12]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release:

  • Personal Precautions: Ensure adequate ventilation.[8] Evacuate personnel to safe areas.[8] Remove all sources of ignition.[9][12] Avoid breathing vapors, mist, or gas.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7][9] Do not let the chemical enter drains, as it may create a fire or explosion hazard.[9][12]

  • Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite).[8][12][14] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[9][12]

Toxicological and Ecological Information

Toxicology: Detailed toxicological studies on this compound are not widely available in public safety documents. It is classified as toxic if swallowed and harmful in contact with skin.[2][7][8] Symptoms of exposure may include irritation to the skin, eyes, and respiratory system.[1]

Ecology: There is limited data available on the ecological effects of this compound.[7][8] It should not be released into the environment, and discharge into drains must be avoided.[7][9]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[8][11] This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][9] Do not contaminate water, foodstuffs, or soil.[7] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[7][9] Always follow local, state, and federal regulations for waste disposal.[8][11]

Experimental Protocols

Detailed experimental protocols for toxicological or other research studies involving this compound are not provided in standard safety data sheets. Researchers should develop specific protocols based on the nature of their experiments, incorporating the safety measures outlined in this guide. Standard methodologies for assessing acute toxicity (e.g., OECD Guidelines for the Testing of Chemicals) would be relevant for any in-depth toxicological investigation.

Visualizations

Diagram 1: Workflow for Handling a this compound Spill

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Non-Essential Personnel start->evacuate ventilate Ensure Adequate Ventilation & Remove Ignition Sources evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) ventilate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material with Non-Sparking Tools contain->collect dispose Place in Labeled, Sealed Container for Hazardous Waste collect->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate end Spill Secured decontaminate->end

Workflow for a safe response to a this compound spill.

References

Methodological & Application

Application Notes and Protocols for Triallyl Phosphite as a Flame Retardant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphite (C9H15O3P) is an organophosphorus compound that holds potential as a halogen-free flame retardant additive for polymeric materials.[1] Organophosphorus flame retardants are gaining significant attention as alternatives to halogenated systems due to environmental and health concerns associated with the latter.[2][3] These compounds can act as flame retardants through various mechanisms in both the gas and condensed phases, making them versatile for different polymer systems.[2][3] this compound, a triester of phosphorous acid, can also serve as a stabilizer and antioxidant in polymers, particularly in polyvinyl chloride (PVC).

Mechanism of Action

The flame retardant action of phosphorus-based compounds is multifaceted, involving processes in both the solid (condensed) and gas phases during combustion.[2][3]

Condensed Phase Action:

Upon heating, phosphorus compounds can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable char layer on the material's surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile compounds. It also impedes the diffusion of oxygen to the polymer surface, further inhibiting combustion.

Gas Phase Action:

During combustion, phosphorus-containing compounds can be released into the gas phase. These compounds can act as radical scavengers, interrupting the exothermic chain reactions of combustion. They are believed to terminate the highly reactive H• and OH• radicals, which are crucial for flame propagation. This "flame poisoning" effect reduces the heat generated by the flame and can lead to its extinguishment.

The proposed general mechanism for phosphorus-based flame retardants is illustrated below:

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_Heat Polymer + Heat Decomposition Decomposition Polymer_Heat->Decomposition Char_Formation Char Layer Formation Decomposition->Char_Formation Volatiles Flammable Volatiles Decomposition->Volatiles Phosphorus_Compound This compound Phosphoric_Acid Phosphoric Acid Formation Phosphorus_Compound->Phosphoric_Acid Thermal Decomposition P_Radicals Phosphorus Radicals (PO•) Phosphorus_Compound->P_Radicals Volatilization & Decomposition Phosphoric_Acid->Char_Formation Catalyzes Insulation Insulation & Reduced Fuel Char_Formation->Insulation Flame_Inhibition Flame Inhibition Insulation->Flame_Inhibition Reduces Heat Feedback Flame Flame Propagation (H•, OH• radicals) Volatiles->Flame Flame->Flame_Inhibition P_Radicals->Flame_Inhibition Radical Scavenging

Figure 1. Generalized mechanism of phosphorus-based flame retardants.

Applications

This compound can be investigated as a flame retardant additive in a variety of polymers, including:

  • Polyvinyl Chloride (PVC): Where it can also function as a co-stabilizer.

  • Polyolefins: Such as polyethylene (PE) and polypropylene (PP).

  • Unsaturated Polyester Resins (UPR): As a reactive flame retardant due to its allyl groups.

  • Cellulosic Materials: Such as cotton, where phosphorus compounds have been shown to be effective.

Experimental Protocols

Protocol for Incorporation of this compound into a Polymer Matrix

This protocol describes a general method for incorporating liquid this compound into a polymer using a two-roll mill. The parameters should be optimized for the specific polymer and equipment used.

Materials and Equipment:

  • Polymer resin (e.g., PVC, PE)

  • This compound

  • Two-roll mill with heating capabilities

  • Compression molder

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation:

    • Pre-heat the two-roll mill to the appropriate processing temperature for the selected polymer (e.g., 160-180 °C for PVC, 140-160 °C for LDPE).

    • Ensure the fume hood or ventilation system is active.

    • Weigh the required amounts of polymer resin and this compound for the desired loading concentration (e.g., 5, 10, 15 wt%).

  • Mastication:

    • Add the polymer resin to the pre-heated two-roll mill.

    • Allow the polymer to melt and form a continuous sheet around the rolls. This process is known as mastication.

  • Incorporation of Additive:

    • Once a homogenous molten sheet is formed, slowly and carefully add the pre-weighed this compound to the nip of the rolls.

    • The liquid will be incorporated into the molten polymer.

  • Mixing:

    • Continuously cut and fold the polymer sheet on the mill to ensure uniform distribution of the this compound.

    • Continue mixing for a predetermined time (e.g., 5-10 minutes) until the blend appears homogeneous.

  • Sheet Formation:

    • Once mixing is complete, remove the polymer blend from the mill as a sheet.

  • Specimen Preparation:

    • Cut the cooled polymer sheet into smaller pieces.

    • Place the pieces into a mold and pre-heat in a compression molder.

    • Apply pressure according to the polymer specifications to form sheets of the desired thickness for flame retardancy testing.

    • Allow the molded sheets to cool to room temperature before cutting into test specimens of the required dimensions for LOI and UL-94 tests.

Protocol for Flame Retardancy Testing

The flame retardancy of the prepared polymer specimens should be evaluated using standard test methods such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.

4.2.1. Limiting Oxygen Index (LOI) - ASTM D2863

The LOI test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain candle-like combustion of a material.[4][5] A higher LOI value indicates better flame retardancy.[4][5]

Equipment:

  • LOI apparatus

  • Flow meters for oxygen and nitrogen

  • Specimen holder

  • Ignition source (propane torch)

Procedure:

  • Specimen Preparation: Cut the polymer samples into the specified dimensions as per ASTM D2863.

  • Apparatus Setup:

    • Place the specimen vertically in the holder inside the glass chimney of the LOI apparatus.

    • Set an initial oxygen concentration (e.g., 21%).

    • Adjust the gas flow rates to the specified velocity.

  • Ignition:

    • Apply the flame from the ignition source to the top of the specimen until it ignites.

    • Remove the ignition source.

  • Observation:

    • Observe the combustion behavior of the specimen.

    • If the flame self-extinguishes, increase the oxygen concentration and repeat the test.

    • If the specimen burns for longer than the specified time or consumes more than the specified length, decrease the oxygen concentration and repeat the test with a new specimen.

  • Determination of LOI:

    • Continue this iterative process until the minimum oxygen concentration that just supports combustion is determined. This value is the Limiting Oxygen Index.

4.2.2. UL-94 Vertical Burn Test

The UL-94 test is a widely used standard to classify the flammability of plastic materials.[4]

Equipment:

  • UL-94 test chamber

  • Specimen holder

  • Burner (Tirrill or Bunsen)

  • Methane gas supply

  • Timer

  • Cotton patch

Procedure:

  • Specimen Preparation: Cut the polymer samples into the specified dimensions as per the UL-94 standard.

  • Apparatus Setup:

    • Mount a specimen vertically in the holder within the test chamber.

    • Place a dry cotton patch below the specimen.

  • Flame Application:

    • Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time (t1).

  • Second Flame Application:

    • Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).

  • Observation:

    • Note if any flaming drips ignite the cotton patch below.

  • Classification:

    • Test a set of five specimens.

    • Based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton, classify the material as V-0, V-1, or V-2 according to the criteria in the UL-94 standard.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from flame retardancy testing of polymers with varying concentrations of this compound.

Table 1: Limiting Oxygen Index (LOI) Data

Sample IDPolymer MatrixThis compound (wt%)LOI (%)
ControlPVC0
PVC-TAP-5PVC5
PVC-TAP-10PVC10
PVC-TAP-15PVC15
ControlLDPE0
LDPE-TAP-5LDPE5
LDPE-TAP-10LDPE10
LDPE-TAP-15LDPE15

Table 2: UL-94 Vertical Burn Test Results

Sample IDAfterflame t1 (s)Afterflame t2 (s)Afterglow t3 (s)Dripping Ignites CottonUL-94 Rating
Control (PVC)
PVC-TAP-5
PVC-TAP-10
PVC-TAP-15
Control (LDPE)
LDPE-TAP-5
LDPE-TAP-10
LDPE-TAP-15

Experimental Workflow Visualization

The logical flow of the experimental process for evaluating this compound as a flame retardant is depicted below.

Experimental_Workflow Start Start: Define Polymer & This compound Concentrations Material_Prep Material Preparation: Weigh Polymer and Additive Start->Material_Prep Melt_Mixing Melt Mixing: (e.g., Two-Roll Mill) Material_Prep->Melt_Mixing Specimen_Fabrication Specimen Fabrication: (Compression Molding) Melt_Mixing->Specimen_Fabrication Testing Flame Retardancy Testing Specimen_Fabrication->Testing LOI_Test LOI Test (ASTM D2863) Testing->LOI_Test UL94_Test UL-94 Test Testing->UL94_Test Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Conclusion Conclusion on Flame Retardant Efficacy Data_Analysis->Conclusion

Figure 2. Experimental workflow for evaluating flame retardant efficacy.

Safety Precautions

This compound should be handled with appropriate safety measures. It is important to consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry place away from sources of ignition.

References

Triallyl Phosphite in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphite is a versatile trivalent phosphorus compound that serves as a valuable reagent and intermediate in a variety of organic synthesis protocols. Its three allyl groups offer unique reactivity and the potential for subsequent functionalization, making it a useful tool for the introduction of phosphorus moieties into organic molecules. The allyl groups can be readily removed under mild conditions, typically using palladium catalysis, which adds to the synthetic utility of this reagent. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including phosphorylation, the Michaelis-Arbuzov reaction, phosphoramidate synthesis, and three-component coupling reactions.

Phosphorylation of Alcohols, Phenols, and Nucleosides

This compound is an effective reagent for the direct phosphorylation of a wide range of hydroxyl-containing compounds, including primary and secondary alcohols, phenols, saccharides, and nucleosides.[1][2][3] The reaction proceeds via an in situ generated diallyl phosphoriodidate intermediate, which then reacts with the hydroxyl group to afford the corresponding diallyl-protected phosphate esters in good to high yields.[3] This method is particularly advantageous due to its mild reaction conditions and selectivity for primary alcohols.[1]

Quantitative Data for Phosphorylation of Various Alcohols with this compound
EntrySubstrateProductTime (h)Yield (%)
1Benzyl alcoholDiallyl benzyl phosphate195
24-Methoxybenzyl alcoholDiallyl (4-methoxybenzyl) phosphate192
3Cinnamyl alcoholDiallyl cinnamyl phosphate185
4GeraniolDiallyl geranyl phosphate1.580
51-OctanolDiallyl octyl phosphate1.588
6CyclohexanolDiallyl cyclohexyl phosphate275
7N-Boc-L-serine methyl esterDiallyl (N-Boc-L-serine methyl ester) phosphate282
81,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseDiallyl (1,2:5,6-di-O-isopropylidene-α-D-glucofuranosyl) phosphate278
Experimental Protocol: Phosphorylation of Benzyl Alcohol

Materials:

  • This compound (2.2 equiv.)

  • Iodine (2.0 equiv.)

  • Benzyl alcohol (1.0 equiv.)

  • Pyridine (2.0 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzyl alcohol (1.0 equiv.) and pyridine (2.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (2.2 equiv.).

  • Add a solution of iodine (2.0 equiv.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and stir until the color of iodine disappears.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford diallyl benzyl phosphate.

Reaction Workflow: Phosphorylation using this compound

phosphorylation_workflow start Start reagents Combine Substrate, Pyridine, and This compound in DCM start->reagents cooling Cool to 0 °C reagents->cooling addition Add Iodine Solution Dropwise cooling->addition reaction Warm to RT and Stir for 1h addition->reaction quench Quench with Na₂S₂O₃ (aq) reaction->quench workup Aqueous Workup (H₂O, Brine) quench->workup drying Dry (Na₂SO₄) and Concentrate workup->drying purification Purify by Column Chromatography drying->purification product Diallyl Phosphate Product purification->product michaelis_arbuzov reactants This compound + Alkyl Halide (R'-X) sn2_attack SN2 Attack by P reactants->sn2_attack Nucleophilic Attack intermediate Phosphonium Salt Intermediate sn2_attack->intermediate dealkylation Dealkylation by Halide Ion intermediate->dealkylation SN2 Attack on Allyl Carbon products Diallyl Alkylphosphonate + Allyl Halide dealkylation->products phosphoramidate_synthesis reagents This compound + Amine (R₂NH) + Iodine intermediate_formation Formation of Phosphoriodidite Intermediate reagents->intermediate_formation nucleophilic_attack Nucleophilic Attack by Amine intermediate_formation->nucleophilic_attack product Diallyl Phosphoramidate nucleophilic_attack->product three_component_coupling start Start reagents Combine Aryne Precursor, Alkyne, this compound, CsF, and 18-Crown-6 in MeCN start->reagents reaction Stir at Room Temperature for 12h reagents->reaction quench Quench with Water reaction->quench extraction Extract with Organic Solvent quench->extraction workup Wash with Brine, Dry, and Concentrate extraction->workup purification Purify by Column Chromatography workup->purification product Aryl(alkynyl)phosphinate Product purification->product

References

Application Notes and Protocols for Triallyl Phosphite as a Crosslinking Agent for Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triallyl phosphite as a crosslinking agent for various polymers. While direct, detailed experimental data for this compound is limited in publicly available literature, this document compiles the known information and draws parallels from analogous allyl-containing crosslinking agents to provide a thorough guide.

Introduction

This compound ((C₃H₅O)₃P) is an organophosphorus compound that can act as a trifunctional crosslinking agent for polymers. Its three allyl groups are capable of participating in free-radical polymerization, forming a three-dimensional network structure that enhances the mechanical, thermal, and chemical properties of the host polymer.[1] this compound is particularly useful in applications requiring improved heat resistance, solvent resistance, and dimensional stability. It is employed as a radical precursor, indicating its utility in initiating or participating in polymerization and crosslinking reactions.[1]

Key Features of this compound:

  • Trifunctionality: Possesses three reactive allyl groups for efficient crosslinking.

  • Radical Reactivity: The allyl groups can react with polymer radicals to form stable crosslinks.

  • Versatility: Potentially applicable to a range of polymers that can be crosslinked via free-radical mechanisms, including polyethylene (PE), polyvinyl chloride (PVC), and polymethyl methacrylate (PMMA).

Mechanism of Crosslinking

The crosslinking of polymers using this compound typically proceeds via a free-radical mechanism. This process can be initiated by thermal decomposition of a peroxide initiator, or by UV radiation in the presence of a photoinitiator.

The general steps are:

  • Initiation: A free radical initiator (e.g., dicumyl peroxide, benzophenone) is decomposed by heat or UV light to generate primary radicals.

  • Hydrogen Abstraction: The primary radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals.

  • Crosslinking Reaction: The polymer macroradicals can react in two ways:

    • Direct Coupling: Two polymer macroradicals combine to form a crosslink.

    • Reaction with this compound: A polymer macroradical adds to one of the allyl groups of this compound. This creates a new radical on the this compound molecule, which can then react with another polymer chain or another this compound molecule, leading to a crosslinked network.

The presence of a polyfunctional monomer like this compound can accelerate the rate of crosslinking and lead to a higher crosslink density compared to using an initiator alone.[2]

Diagram: Proposed Crosslinking Mechanism of Polyethylene with this compound

G cluster_initiation Initiation cluster_propagation Propagation & Crosslinking Initiator Initiator (ROOR) Radical 2 RO• Initiator->Radical Heat or UV Polymer_Radical Polymer Radical (-CH•-CH2-)n Polymer Polymer Chain (-CH2-CH2-)n Radical->Polymer H Abstraction Polymer->Polymer_Radical TAP This compound P(OCH2CH=CH2)3 Polymer_Radical->TAP Addition Crosslinked_Polymer Crosslinked Polymer Network Polymer_Radical->Crosslinked_Polymer Chain Combination TAP->Crosslinked_Polymer

Caption: Free-radical crosslinking of a polymer using this compound.

Applications in Different Polymers

3.1. Polyethylene (PE)

Crosslinking of polyethylene is a common method to improve its thermomechanical properties, making it suitable for applications like hot-water pipes, cable insulation, and foams. While studies often focus on triallyl cyanurate (TAC), the principles can be extended to this compound. The addition of an allyl-based crosslinking agent can significantly increase the gel content and melt modulus of PE.[2][3]

3.2. Polyvinyl Chloride (PVC)

Plasticized PVC can suffer from plasticizer migration and poor high-temperature performance. Crosslinking can mitigate these issues.[4] Organophosphites are known to be used in PVC formulations, often as stabilizers.[5] The use of this compound can introduce crosslinks, thereby improving the mechanical properties and thermal stability of PVC.

3.3. Polymethyl Methacrylate (PMMA)

Crosslinking PMMA can enhance its thermal stability and mechanical strength.[6] While linear PMMA degrades primarily through depolymerization, a crosslinked structure can promote char formation upon burning, improving its fire retardancy.[7] The incorporation of a crosslinking agent like this compound can increase the glass transition temperature (Tg) and the thermal decomposition temperature of PMMA.[8]

Quantitative Data

Due to the limited specific data for this compound, the following tables present typical effects of allyl-based crosslinking agents on polymer properties, which can be expected to be similar for this compound.

Table 1: Effect of an Allyl Crosslinking Agent on the Properties of Low-Density Polyethylene (LDPE)

PropertyUncrosslinked LDPELDPE with PeroxideLDPE with Peroxide + Allyl Crosslinker
Gel Content (%)060-70> 80
Tensile Strength (MPa)10-1515-2020-25
Elongation at Break (%)500-600300-400200-300
Hot Set Elongation (%)Fails80-100< 50

Data is illustrative and based on general findings for peroxide crosslinking with polyfunctional monomers.[2][3]

Table 2: Influence of Crosslinking on Thermal Properties of PMMA

PropertyLinear PMMACrosslinked PMMA
Glass Transition Temperature (Tg) (°C)~105> 120
5% Weight Loss Temperature (TGA) (°C)~250-300> 300
Char Yield at 600°C (%)< 15-15

Data is illustrative and based on general findings for crosslinked PMMA.[7][8]

Experimental Protocols

The following are generalized protocols for the crosslinking of polymers using this compound. The exact conditions, such as temperature, time, and concentrations, should be optimized for the specific polymer and desired properties.

5.1. Protocol for Peroxide Crosslinking of Polyethylene

Materials:

  • Low-Density Polyethylene (LDPE) resin

  • Dicumyl peroxide (DCP) initiator

  • This compound (TAP)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Soxhlet extraction apparatus

  • Xylene

Procedure:

  • Compounding:

    • Pre-heat the two-roll mill or internal mixer to 120-130°C.

    • Add the LDPE resin and allow it to melt and form a homogenous sheet.

    • Add the desired amount of DCP (e.g., 0.5-2.0 phr) and TAP (e.g., 0.5-3.0 phr) to the molten polymer.

    • Mix thoroughly for 5-10 minutes until the additives are uniformly dispersed.

  • Molding and Curing:

    • Take the compounded material and place it in a mold.

    • Pre-heat the compression press to 170-180°C.

    • Place the mold in the press and apply low pressure for 2-3 minutes to allow the material to flow and fill the mold.

    • Increase the pressure to 10-15 MPa and hold for the curing time (typically 10-20 minutes, depending on the half-life of the peroxide and sample thickness).

    • Cool the mold under pressure to below 100°C before removing the crosslinked sample.

  • Characterization (Gel Content):

    • Weigh a sample of the crosslinked polyethylene (W_initial).

    • Place the sample in a wire mesh cage and perform Soxhlet extraction with boiling xylene for 24 hours to remove the soluble fraction.

    • Dry the remaining insoluble gel in a vacuum oven at 80°C to a constant weight (W_final).

    • Calculate the gel content: Gel Content (%) = (W_final / W_initial) * 100.

Diagram: Experimental Workflow for PE Crosslinking

G cluster_preparation Material Preparation cluster_processing Processing cluster_analysis Analysis Start Start: LDPE Resin Mixer Melt Mixing (120-130°C) Start->Mixer Additives Add DCP and TAP Mixer->Additives Compounded Homogeneous Compound Additives->Compounded Mold Compression Molding (170-180°C, 10-15 MPa) Compounded->Mold Cool Cooling Under Pressure Mold->Cool Sample Crosslinked PE Sample Cool->Sample Soxhlet Soxhlet Extraction (Xylene) Sample->Soxhlet Drying Vacuum Drying Soxhlet->Drying Gel_Content Calculate Gel Content Drying->Gel_Content

Caption: Workflow for peroxide crosslinking of polyethylene with this compound.

5.2. Protocol for UV Crosslinking of a PMMA Formulation

Materials:

  • Polymethyl methacrylate (PMMA)

  • A suitable solvent (e.g., dichloromethane or toluene)

  • Photoinitiator (e.g., Benzophenone, BP)

  • This compound (TAP)

  • UV curing system (e.g., medium-pressure mercury lamp)

  • Spin coater or film applicator

Procedure:

  • Solution Preparation:

    • Dissolve PMMA in the chosen solvent to form a solution of a specific concentration (e.g., 10-20 wt%).

    • Add the photoinitiator (e.g., 1-3 wt% relative to PMMA) and this compound (e.g., 2-10 wt% relative to PMMA) to the solution.

    • Stir the mixture until all components are fully dissolved.

  • Film Casting:

    • Cast a thin film of the solution onto a suitable substrate (e.g., glass slide) using a spin coater or a film applicator.

    • Dry the film in an oven at a temperature below the boiling point of the solvent to remove the solvent completely.

  • UV Curing:

    • Place the film under the UV lamp.

    • Expose the film to UV radiation for a predetermined time (e.g., 1-10 minutes). The optimal exposure time will depend on the lamp intensity, initiator concentration, and film thickness.

  • Characterization:

    • The crosslinked film can be characterized by its insolubility in solvents that dissolve linear PMMA.

    • Perform thermal analysis (DSC, TGA) to determine the change in glass transition temperature and thermal stability.[8][9]

Safety Considerations

  • This compound is toxic if swallowed and harmful in contact with skin.[1]

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety and handling information.

Conclusion

This compound is a promising crosslinking agent for enhancing the properties of various polymers through a free-radical mechanism. While specific quantitative data and standardized protocols are not widely published, the information provided in these application notes, based on its chemical nature and analogies to similar crosslinking agents, offers a solid foundation for researchers and scientists to explore its potential in their applications. Experimental optimization is crucial to achieve the desired degree of crosslinking and final material properties.

References

Application Notes and Protocols: Triallyl Phosphite as a Stabilizer in Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphite (TAP), with the CAS number 102-84-1, is an organophosphorus compound that can be utilized as a stabilizer in various resin formulations.[1] As a secondary antioxidant, its primary role is to protect polymers from degradation during high-temperature processing and to enhance their long-term thermal stability. Organic phosphites, including this compound, function by decomposing hydroperoxides, which are intermediates in the oxidative degradation of polymers, thereby preventing chain scission and crosslinking reactions that can lead to the deterioration of the resin's physical and mechanical properties.

These application notes provide a comprehensive overview of the use of this compound as a stabilizer, including its mechanism of action, potential synergistic effects with other additives, and detailed protocols for evaluating its performance in resin formulations.

Mechanism of Action

Phosphite stabilizers act as secondary antioxidants by reducing hydroperoxides (ROOH) to stable alcohols (ROH). In this process, the phosphite ester is oxidized to a phosphate ester. This reaction is crucial as it prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can initiate and propagate polymer degradation.

The general reaction for hydroperoxide decomposition by a phosphite ester is as follows:

P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH

G

Synergistic Effects

Phosphite stabilizers often exhibit a synergistic effect when used in combination with primary antioxidants, such as hindered phenols.[2] Primary antioxidants function by scavenging free radicals, while phosphites decompose hydroperoxides. This dual approach provides a more comprehensive stabilization system, protecting the polymer from multiple degradation pathways. The hindered phenol can neutralize radicals, and the phosphite can then regenerate the phenol from its oxidized state, prolonging the overall stabilizing effect.[1]

G

Data Presentation

Table 1: Illustrative Melt Flow Index (MFI) Stability in Polypropylene (PP)

Melt Flow Index (MFI) is a measure of the ease of flow of a molten thermoplastic polymer. A stable MFI after multiple processing steps indicates effective stabilization against polymer chain degradation.

FormulationMFI (g/10 min) @ 230°C/2.16 kg (Initial)MFI (g/10 min) @ 230°C/2.16 kg (After 5 Extrusions)% Change in MFI
PP (Unstabilized)12.025.0+108%
PP + 0.1% Hindered Phenol12.118.5+53%
PP + 0.1% this compound (TAP)12.220.1+65%
PP + 0.1% Hindered Phenol + 0.1% TAP12.114.2+17%

Note: This data is hypothetical and for illustrative purposes.

Table 2: Illustrative Yellowness Index (YI) in Polyvinyl Chloride (PVC)

The Yellowness Index (YI) is a measure of the tendency of a plastic to turn yellow upon exposure to heat and/or light. A lower YI value indicates better color stability.

FormulationYellowness Index (YI) (Initial)Yellowness Index (YI) (After 1000h Xenon Arc Exposure)ΔYI
PVC (Unstabilized)5.228.723.5
PVC + 1.0% Primary Stabilizer4.815.310.5
PVC + 1.0% Primary Stabilizer + 0.2% TAP4.910.15.2

Note: This data is hypothetical and for illustrative purposes.

Table 3: Illustrative Oxidative Induction Time (OIT) in Polyethylene (PE)

Oxidative Induction Time (OIT) is a measure of the resistance of a material to oxidative degradation. A longer OIT indicates better thermal stability.

FormulationOIT (minutes) @ 200°C
PE (Unstabilized)< 1
PE + 0.05% Hindered Phenol15
PE + 0.1% TAP8
PE + 0.05% Hindered Phenol + 0.1% TAP35

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a resin stabilizer.

G

Protocol 1: Evaluation of Thermal Stability using Melt Flow Index (MFI)

Objective: To assess the ability of this compound to prevent molecular weight change during repeated melt processing.

Apparatus:

  • Twin-screw extruder

  • Melt flow indexer (in accordance with ASTM D1238 or ISO 1133)

  • Granulator

Procedure:

  • Material Preparation: Prepare different formulations of the chosen resin (e.g., polypropylene) with and without this compound, and in combination with a primary antioxidant. A typical loading level for phosphite stabilizers is 0.05% to 0.5% by weight.

  • Compounding: Melt-compound each formulation using a twin-screw extruder at a processing temperature appropriate for the resin (e.g., 230°C for polypropylene).

  • Granulation: Cool and granulate the extruded strands into pellets.

  • Initial MFI Measurement: Determine the MFI of the pellets from the first extrusion pass according to ASTM D1238.

  • Multiple Extrusions: Pass the pellets through the extruder multiple times (e.g., 5 passes) under the same processing conditions to simulate the effect of recycling or extensive processing. Collect pellet samples after each pass.

  • Final MFI Measurement: Measure the MFI of the pellets after the final extrusion pass.

  • Data Analysis: Calculate the percentage change in MFI for each formulation. A smaller change indicates better stabilization.

Protocol 2: Evaluation of Color Stability (Yellowness Index)

Objective: To determine the effectiveness of this compound in preventing discoloration of the resin upon exposure to heat and/or UV light.

Apparatus:

  • Injection or compression molding machine

  • Spectrophotometer or colorimeter

  • Accelerated weathering chamber (e.g., Xenon arc)

Procedure:

  • Specimen Preparation: Using the compounded pellets from Protocol 1, prepare standardized plaques or discs (e.g., 50 mm x 50 mm x 2 mm) by injection or compression molding.

  • Initial Color Measurement: Measure the initial color of the specimens using a spectrophotometer. Record the CIE Lab* values and calculate the Yellowness Index (YI) according to ASTM E313.

  • Accelerated Aging: Expose the specimens to accelerated weathering conditions in a Xenon arc chamber (e.g., according to ASTM G155) for a specified duration (e.g., 1000 hours). Alternatively, for thermal stability, age the specimens in a forced-air oven at an elevated temperature (e.g., 150°C) for a set period.

  • Final Color Measurement: After the aging period, measure the color and calculate the YI of the exposed specimens.

  • Data Analysis: Calculate the change in Yellowness Index (ΔYI) for each formulation. A smaller ΔYI indicates better color stability.

Protocol 3: Evaluation of Oxidative Stability using Oxidative Induction Time (OIT)

Objective: To measure the resistance of the stabilized resin to oxidative degradation at an elevated temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC) equipped with a gas-switching system.

Procedure:

  • Sample Preparation: Place a small, uniform sample (5-10 mg) of the compounded resin into a standard aluminum DSC pan.

  • DSC Measurement:

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).

    • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Hold the sample at the isothermal temperature until an exothermic peak, indicating the onset of oxidation, is observed.

  • Data Analysis: The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT signifies greater oxidative stability.

Conclusion

This compound, as a phosphite stabilizer, can play a significant role in protecting resin formulations from degradation during processing and service life. Its effectiveness is particularly enhanced when used in synergy with primary antioxidants. The experimental protocols detailed in these notes provide a robust framework for researchers and scientists to evaluate the performance of this compound and optimize its concentration in various resin systems. While specific performance data for this compound is limited, the provided methodologies will enable users to generate their own data and make informed decisions for their specific applications.

References

Synthesis of Specialty Polymers Using Triallyl Phosphite: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triallyl phosphite is a versatile monomer that holds significant promise in the synthesis of specialty polymers. Its phosphorus content makes it an excellent candidate for creating polymers with inherent flame retardancy. Additionally, the allyl functional groups allow for polymerization via free radical methods, enabling both homopolymerization and copolymerization with a variety of vinyl monomers. This versatility allows for the tailoring of polymer properties to suit specific applications, from flame-retardant materials to functional polymers for biomedical applications.

These application notes provide detailed protocols for the synthesis and characterization of specialty polymers using this compound. The methodologies are based on established principles of free radical polymerization and are supported by data from analogous phosphorus-containing polymer systems.

Applications

Polymers derived from this compound are of interest for several advanced applications:

  • Flame Retardants: The incorporation of phosphorus into the polymer backbone significantly enhances flame retardancy. These polymers can be used as additives or as inherently flame-retardant materials in plastics, textiles, and coatings. Phosphorus-based flame retardants are considered more environmentally friendly alternatives to halogenated flame retardants.

  • Biomaterials: Phosphorus-containing polymers are known for their biocompatibility. Polyphosphoesters, a related class of polymers, have been extensively studied for drug delivery and tissue engineering applications due to their biodegradability and low toxicity.

  • Specialty Coatings and Adhesives: The reactivity of the phosphite group allows for post-polymerization modification, enabling the development of functional coatings and adhesives with tailored properties.

Experimental Protocols

Protocol 1: Homopolymerization of this compound via Free Radical Polymerization

This protocol describes the synthesis of poly(this compound) using a free radical initiator. The reaction is carried to low conversion to favor the formation of soluble oligomers.

Materials:

  • This compound (TAP), freshly distilled

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Acetonitrile, anhydrous

  • Methanol

  • Dichloromethane

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10 g, 49.5 mmol) in anhydrous acetonitrile (50 mL).

  • Add AIBN (e.g., 0.162 g, 1 mol% relative to monomer) to the solution.

  • Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while cooling in an ice bath.

  • After deoxygenation, place the flask in a preheated oil bath at 70°C and stir for a predetermined time (e.g., 4-8 hours). The reaction time can be varied to control the molecular weight.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum at 40°C to a constant weight.

  • Store the resulting poly(this compound) under an inert atmosphere.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H, ¹³C, and ³¹P NMR spectra to confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using GPC with a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).

Protocol 2: Copolymerization of this compound with a Vinyl Monomer (e.g., Methyl Methacrylate)

This protocol outlines the synthesis of a copolymer of this compound and methyl methacrylate (MMA) to produce a flame-retardant acrylic material.

Materials:

  • This compound (TAP), freshly distilled

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Toluene, anhydrous

  • Methanol

Procedure:

  • In a flame-dried Schlenk flask, add this compound (e.g., 5 g, 24.7 mmol), methyl methacrylate (e.g., 2.47 g, 24.7 mmol) for a 50:50 molar feed ratio, and anhydrous toluene (50 mL).

  • Add AIBN (e.g., 0.081 g, 1 mol% relative to total monomers).

  • Deoxygenate the solution by purging with nitrogen for 30 minutes in an ice bath.

  • Immerse the flask in an oil bath preheated to 70°C and stir for 6-12 hours.

  • Terminate the reaction by cooling and exposing to air.

  • Precipitate the copolymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the precipitate, wash with methanol, and dry under vacuum at 50°C.

Characterization:

  • NMR Spectroscopy: Use ¹H NMR to determine the copolymer composition by comparing the integration of peaks corresponding to each monomer unit.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and char yield of the copolymer under a nitrogen atmosphere.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the copolymer.

  • Flame Retardancy Testing:

    • Limiting Oxygen Index (LOI): Measure the minimum oxygen concentration required to support combustion of the polymer.

    • UL-94 Vertical Burn Test: Classify the material's flammability and self-extinguishing properties.

    • Cone Calorimetry: Measure heat release rate (HRR) and other combustion parameters.

Data Presentation

The following tables present illustrative data for phosphorus-containing polymers, which can be used as a reference for the expected performance of polymers synthesized from this compound.

Table 1: Molecular Weight Data for Homopolymers of Cyclic Allyl Phosphonated Monomers

Monomer SystemMn ( g/mol ) - OligomersMn ( g/mol ) - High PolymerPDI
Cyclic Allyl Phosphonate~800~100,000Bimodal

Data is based on the homopolymerization of related cyclic allyl phosphonated monomers and is presented as an example.[1]

Table 2: Illustrative Flame Retardancy Data for PMMA Modified with Phosphorus-Containing Monomers

Polymer System (3.5 wt% Phosphorus)LOI (%)UL-94 RatingPeak Heat Release Rate (kW/m²)Char Yield (%)
Pure PMMA17.8NR>1000<1
PMMA-co-DEMMP*>22V-0449>10
PMMA + DEEP** (additive)>22V-2583~5

*DEMMP: Diethyl(methacryloyloxymethyl)phosphonate, a reactive flame retardant. **DEEP: Diethyl ethyl phosphonate, an additive flame retardant. NR: No Rating. Data is illustrative and based on studies of related phosphorus-containing methacrylates.[2][3]

Visualizations

Diagram 1: Free Radical Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (AIBN) Initiator (AIBN) Radical Radical Initiator (AIBN)->Radical Heat (70°C) TAP Monomer TAP Monomer Radical->TAP Monomer Reacts with Growing Polymer Chain Growing Polymer Chain TAP Monomer->Growing Polymer Chain Adds to Growing Polymer Chain->TAP Monomer Reacts with more Two Growing Chains Two Growing Chains Final Polymer Final Polymer Two Growing Chains->Final Polymer Combination or Disproportionation

Caption: Free radical polymerization of this compound.

Diagram 2: Experimental Workflow for Copolymer Synthesis and Characterization

G Monomers (TAP + Comonomer) Monomers (TAP + Comonomer) Polymerization Polymerization Monomers (TAP + Comonomer)->Polymerization Initiator (AIBN) Initiator (AIBN) Initiator (AIBN)->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification Polymerization->Purification Precipitation Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR GPC GPC Characterization->GPC TGA/DSC TGA/DSC Characterization->TGA/DSC Flame Tests Flame Tests Characterization->Flame Tests

References

Application Notes and Protocols: Triallyl Phosphite as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triallyl phosphite (TAPi) as an electrolyte additive to enhance the performance of lithium-ion batteries (LIBs), particularly those utilizing high-voltage cathode materials.

Introduction

This compound is a promising electrolyte additive that improves the electrochemical performance and stability of lithium-ion batteries. Its primary function is to form a stable and protective cathode electrolyte interphase (CEI) on the surface of the cathode material. This protective layer suppresses the decomposition of the electrolyte at high voltages, mitigates the dissolution of transition metal ions from the cathode, and ultimately enhances the cycling stability and lifespan of the battery. Furthermore, evidence suggests that TAPi can also contribute to the formation of a robust solid electrolyte interphase (SEI) on the anode, further improving overall cell performance.

Mechanism of Action

This compound has a higher highest occupied molecular orbital (HOMO) energy level compared to conventional carbonate-based electrolyte solvents. This property allows it to be preferentially oxidized on the cathode surface during the initial charging cycles. The oxidation products of TAPi then polymerize to form a thin, stable, and ionically conductive CEI layer. This layer acts as a physical barrier, preventing direct contact between the highly reactive cathode surface and the bulk electrolyte, thereby inhibiting continuous electrolyte decomposition. Additionally, TAPi can scavenge harmful species like hydrogen fluoride (HF) that may be present in the electrolyte, further protecting the cathode material from degradation.

G cluster_cathode Cathode Side Cathode High-Voltage Cathode (e.g., NMC) CEI Protective CEI Layer CEI->Cathode Forms on Surface TAPi_ox TAPi Oxidation TAPi_ox->CEI Polymerization TAPi This compound (TAPi) TAPi->TAPi_ox Preferential Oxidation (Higher HOMO) HF HF TAPi->HF Electrolyte Carbonate Electrolyte Electrolyte->Cathode Decomposition (suppressed) HF->Cathode Corrosion (inhibited) G cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Post-Mortem Analysis A Electrolyte Preparation (Baseline vs. with TAPi) B Coin Cell Assembly (e.g., 2032 type) A->B C Cyclic Voltammetry (CV) B->C D Galvanostatic Cycling B->D E Electrochemical Impedance Spectroscopy (EIS) B->E F Cell Disassembly (in Glovebox) D->F G X-ray Photoelectron Spectroscopy (XPS) F->G

Application Notes and Protocols for Staudinger Reactions Involving "Triallyl Phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Staudinger reaction utilizing triallyl phosphite as the phosphorus(III) reagent for the reduction of organic azides to primary amines.

Introduction

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines.[1][2] The reaction proceeds in two main steps: the formation of a phosphazide intermediate from the reaction of an azide with a phosphine or phosphite, which then expels dinitrogen gas to form an iminophosphorane (or phosphorimidate when using a phosphite). Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide or phosphate byproduct.[1][2] While triphenylphosphine is a common reagent for this transformation, this compound offers an alternative with distinct properties. The resulting triallyl phosphate byproduct may offer different solubility and reactivity profiles, potentially simplifying purification.

This document outlines the general mechanism, provides a detailed experimental protocol for the Staudinger reduction of representative alkyl azides using this compound, and includes a summary of reaction parameters.

Reaction Mechanism and Workflow

The Staudinger reaction with this compound follows a well-established mechanism. Initially, the this compound acts as a nucleophile, attacking the terminal nitrogen of the organic azide. This is followed by the elimination of nitrogen gas to form a triallyl phosphorimidate intermediate. The final step involves the hydrolysis of this intermediate to produce the primary amine and triallyl phosphate.

General Reaction Scheme:

R-N₃ + P(OCH₂CH=CH₂)₃ → R-N=P(OCH₂CH=CH₂)₃ + N₂ R-N=P(OCH₂CH==CH₂)₃ + H₂O → R-NH₂ + O=P(OCH₂CH=CH₂)₃

The general workflow for a Staudinger reaction using this compound is depicted in the following diagram.

Staudinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification reactants Azide & this compound stirring Stirring at RT reactants->stirring 1. Mix solvent Anhydrous Solvent (e.g., THF, Benzene) solvent->stirring N2_evolution N₂ Evolution stirring->N2_evolution 2. React add_water Addition of Water N2_evolution->add_water 3. Quench hydrolysis_step Stirring add_water->hydrolysis_step 4. Hydrolyze extraction Solvent Extraction hydrolysis_step->extraction 5. Isolate purification Chromatography extraction->purification 6. Purify product Primary Amine purification->product

Caption: General workflow of the Staudinger reaction with this compound.

The signaling pathway, or more accurately, the reaction mechanism, illustrates the molecular transformations occurring during the Staudinger reaction.

Staudinger_Mechanism azide R-N₃ phosphazide R-N=N-N=P(OAll)₃ (Phosphazide Intermediate) azide->phosphazide phosphite P(OAll)₃ phosphite->phosphazide iminophosphorane R-N=P(OAll)₃ (Iminophosphorane) phosphazide->iminophosphorane - N₂ N2 N₂ amine R-NH₂ (Primary Amine) iminophosphorane->amine phosphate O=P(OAll)₃ (Triallyl Phosphate) iminophosphorane->phosphate water H₂O water->amine + H₂O water->phosphate + H₂O

Caption: Mechanism of the Staudinger reaction using this compound.

Experimental Protocols

While detailed protocols for the simple hydrolysis of the phosphorimidate intermediate from this compound and an azide to the corresponding amine are not extensively documented in peer-reviewed literature, the following general procedure is based on established Staudinger reaction principles and findings from related studies. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Staudinger Reduction of an Alkyl Azide with this compound

Materials:

  • Alkyl azide (e.g., 1-azidododecane, 3-phenylpropyl azide)

  • This compound

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), benzene)

  • Water (deionized)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyl azide (1.0 equivalent) in an anhydrous solvent (e.g., THF or benzene, to a concentration of 0.1-0.5 M).

  • Addition of this compound: To the stirred solution at room temperature, add this compound (1.0-1.2 equivalents) dropwise. The reaction is often accompanied by the evolution of nitrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen evolution. The formation of the phosphorimidate intermediate is typically rapid.

  • Hydrolysis: Once the formation of the intermediate is complete, add water (5-10 equivalents) to the reaction mixture. Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate hydrolysis. The hydrolysis time can vary significantly depending on the substrate and may require monitoring by TLC or LC-MS.

  • Work-up: After the hydrolysis is complete, remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

EntryAzide SubstrateThis compound (equiv.)SolventReaction Time (Iminophosphorane formation)Hydrolysis ConditionsProductYield (%)
11-Azidododecane1.1THF2 hH₂O, RT, 12 h1-DodecylamineData not available
23-Phenylpropyl azide1.1Benzene1 hH₂O, 50 °C, 8 h3-PhenylpropylamineData not available
3Benzyl azide1.1THF1 hH₂O, RT, 10 hBenzylamineData not available

Researchers are encouraged to perform these reactions and fill in the corresponding data.

Concluding Remarks

The use of this compound in the Staudinger reaction presents a viable alternative to more common phosphines for the reduction of azides to primary amines. The protocols provided herein offer a starting point for the development of specific applications in organic synthesis and drug development. Further investigation is warranted to fully characterize the scope and limitations of this methodology, particularly concerning the efficiency of the hydrolysis step for various phosphorimidate intermediates derived from this compound.

References

Troubleshooting & Optimization

Stability and storage conditions for "Triallyl phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of Triallyl phosphite, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is sensitive to air and moisture, so storage under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[2] Keep it away from sources of ignition, heat, sparks, and open flames.[1]

Q2: What are the signs of this compound degradation?

A2: While specific visual cues for this compound degradation are not well-documented, any change from its typical appearance as a colorless liquid may indicate impurity or degradation.[2] Given its sensitivity to air and moisture, hydrolysis or oxidation may occur. Hydrolysis of similar phosphites is known to happen, which could affect its reactivity.[3] A strong, unpleasant odor may also intensify with degradation.

Q3: Is this compound involved in any biological signaling pathways?

A3: this compound is primarily used as a chemical reagent in organic synthesis, for example, as a radical precursor or in phosphorylation reactions.[4][5] It is not known to be directly involved in biological signaling pathways.

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat or chemical-resistant apron.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Stability and Storage Conditions

Quantitative data regarding the specific shelf-life and optimal storage temperatures for this compound is not consistently provided by manufacturers. However, based on its chemical properties and information from safety data sheets, the following conditions are recommended for maintaining its stability.

ParameterRecommended ConditionRationale
Temperature Cool (General laboratory recommendation: 2-8 °C)To minimize potential decomposition and side reactions.
Atmosphere Inert (e.g., Nitrogen or Argon)This compound is sensitive to air and moisture.[2] An inert atmosphere prevents oxidation and hydrolysis.
Container Tightly sealed, opaque glass bottleTo prevent exposure to air, moisture, and light.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo avoid vigorous and potentially hazardous reactions.
Humidity Dry environmentTo prevent hydrolysis.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

IssuePossible CauseSuggested Solution
Low or no product yield in a reaction Degraded this compound: The reagent may have been compromised by exposure to air or moisture.- Use a fresh bottle of this compound or one that has been properly stored under an inert atmosphere.- If possible, purify the this compound by distillation before use.
Incorrect reaction setup: The reaction may not have been performed under sufficiently anhydrous conditions.- Ensure all glassware is oven-dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (nitrogen or argon).
Formation of unexpected byproducts Side reactions due to impurities: The this compound may contain impurities from degradation, such as phosphorous acid or allyl alcohol.- Analyze the starting material for purity using techniques like GC or NMR.- Purify the this compound if necessary.
Reaction with atmospheric components: The reaction may be sensitive to oxygen or water.- Degas solvents before use.- Maintain a positive pressure of an inert gas throughout the reaction.
Inconsistent reaction results Variable quality of this compound: Different batches or bottles of the reagent may have varying levels of purity.- Qualify each new batch of this compound with a standard test reaction.- If possible, use the same batch for a series of related experiments.

Experimental Protocol: Phosphorylation of a Primary Alcohol

The following is a general protocol for the phosphorylation of a primary alcohol using this compound, based on established methodologies.[4]

Materials:

  • Primary alcohol

  • This compound

  • Iodine (I₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1 equivalent) and DMAP (2 equivalents) in anhydrous DCM.

  • To this solution, add this compound (1.5 equivalents) and stir at room temperature.

  • In a separate flask, dissolve iodine (1.5 equivalents) in anhydrous pyridine.

  • Slowly add the iodine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess iodine.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the diallyl-protected phosphorylated compound.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting issues encountered when using this compound.

G Troubleshooting Workflow for this compound Reactions start Reaction Failure or Low Yield check_reagent Check this compound Integrity start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Looks good Properly stored reagent_bad Reagent Suspected of Degradation check_reagent->reagent_bad Visual change? Improper storage? check_conditions Review Reaction Conditions reagent_ok->check_conditions new_reagent Use Fresh or Purified This compound reagent_bad->new_reagent conditions_ok Conditions are Correct check_conditions->conditions_ok Stoichiometry & solvent correct conditions_bad Conditions are Inadequate check_conditions->conditions_bad Incorrect stoichiometry? Wrong solvent? check_setup Examine Experimental Setup conditions_ok->check_setup modify_conditions Optimize Reaction Conditions (e.g., solvent, temperature) conditions_bad->modify_conditions setup_ok Setup is Correct check_setup->setup_ok Appears correct setup_bad Setup has Flaws check_setup->setup_bad Moisture ingress? Air leak? analyze_byproducts Analyze Byproducts for Clues setup_ok->analyze_byproducts modify_setup Improve Experimental Setup (e.g., ensure anhydrous conditions) setup_bad->modify_setup rerun_reaction Re-run Experiment new_reagent->rerun_reaction modify_conditions->rerun_reaction modify_setup->rerun_reaction

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Purification of Synthesized Triallyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of synthesized triallyl phosphite. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound synthesized from phosphorus trichloride and allyl alcohol typically contains several impurities. These include unreacted starting materials, byproducts such as the hydrochloride salt of the amine base used, and hydrolysis products like diallyl phosphite.[1] If the reaction is not efficiently controlled, side reactions can also lead to the formation of allyl chloride.[2]

Q2: Why is my purified this compound acidic?

A2: The acidity in purified this compound is most likely due to hydrolysis. Phosphites are susceptible to moisture and can hydrolyze to form phosphorous acid and its corresponding esters (diallyl phosphite and monoallyl phosphite).[1][3][4] This hydrolysis can be catalyzed by acidic impurities.[3]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize hydrolysis and decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

Q4: Can I use water to wash the crude this compound?

A4: While washing with water can remove water-soluble impurities like amine hydrochlorides, it poses a significant risk of hydrolyzing the this compound, which can reduce the yield.[1] If a wash is necessary, it is recommended to use an aqueous solution buffered to a pH above 7 to minimize hydrolysis.[6] An alternative is to use an aqueous solution of ammonium carbamate for washing.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after distillation. 1. Decomposition during distillation: this compound may be thermally unstable at higher temperatures. 2. Incomplete reaction: The initial synthesis may not have gone to completion. 3. Hydrolysis: The product may have hydrolyzed during workup.[1]1. Vacuum Distillation: Purify the this compound via vacuum distillation to lower the boiling point and prevent thermal decomposition.[7] 2. Reaction Monitoring: Monitor the reaction progress using techniques like TLC or NMR to ensure completion before workup. 3. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere to prevent moisture contamination.[2]
Product has a strong, unpleasant odor. 1. Residual amine: If an amine was used as a base during synthesis, residual amounts can cause a foul odor.[8][9] 2. Byproducts: Formation of volatile, odorous byproducts.1. Washing: Carefully wash the crude product with a dilute, cold acid solution to remove the amine, followed by a wash with a saturated bicarbonate solution and then brine. Ensure the product is thoroughly dried before distillation. 2. High Vacuum Distillation: A high vacuum distillation can help separate the desired product from less volatile, odorous impurities.
The distilled product is cloudy or contains solid particles. 1. Incomplete removal of salts: Amine hydrochloride salts may not have been completely removed before distillation.[2] 2. Hydrolysis during storage: The purified product may have been exposed to moisture after purification, leading to the formation of insoluble hydrolysis products.[3]1. Filtration: Filter the crude product to remove any precipitated salts before distillation. Washing the crude mixture with an appropriate solvent can also help remove these salts.[2] 2. Proper Storage: Store the purified product under an inert atmosphere in a tightly sealed container with a desiccant.[5]
The product appears to be degrading over time, even in storage. 1. Presence of acidic impurities: Trace amounts of acidic impurities can catalyze the decomposition of the phosphite.[3] 2. Exposure to air and moisture: this compound can be oxidized and hydrolyzed upon exposure to the environment.[3]1. Addition of a Stabilizer: Consider adding a small amount of a hindered amine stabilizer to inhibit acid-catalyzed hydrolysis.[3] 2. Inert Atmosphere Storage: Store the product under an inert gas like argon or nitrogen to prevent contact with air and moisture.

Experimental Protocols

General Purification Protocol for this compound

This protocol is a general guideline. Specific conditions may need to be optimized based on the scale of the reaction and the specific impurities present.

  • Removal of Amine Hydrochloride Salt:

    • After the synthesis reaction is complete, cool the reaction mixture.

    • If a solid precipitate (amine hydrochloride) is present, it can be removed by filtration. Wash the filter cake with a dry, inert solvent (e.g., petroleum ether) to recover any entrained product.[2]

  • Solvent Removal:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Vacuum Distillation:

    • Transfer the crude, solvent-free this compound to a distillation flask.

    • It is crucial to use a vacuum distillation setup to avoid thermal decomposition.

    • Collect the fraction that distills at the appropriate boiling point and pressure for this compound. A forerun containing more volatile impurities may be collected first.[2][10]

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurity Removal CrudeProduct Crude this compound (contains amine salt, unreacted materials, byproducts) Filtration Filtration CrudeProduct->Filtration Remove solid byproducts Washing Optional: Careful Washing (e.g., with buffered aqueous solution) Filtration->Washing AmineSalt Amine Hydrochloride Salt Filtration->AmineSalt Drying Drying (e.g., with MgSO4) Washing->Drying SolubleImpurities Water-Soluble Impurities Washing->SolubleImpurities SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval VacuumDistillation Vacuum Distillation SolventRemoval->VacuumDistillation PureProduct Pure this compound VacuumDistillation->PureProduct Collect pure fraction VolatileImpurities Volatile Impurities VacuumDistillation->VolatileImpurities Forerun NonVolatileImpurities Non-Volatile Impurities VacuumDistillation->NonVolatileImpurities Residue

Caption: Purification workflow for synthesized this compound.

References

Technical Support Center: Optimizing Reaction Yields with Triallyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing triallyl phosphite as a reagent.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yields in reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary aspects to investigate:

  • Reagent Quality and Handling:

    • Purity of this compound: Impurities in this compound can interfere with the desired reaction pathway. Ensure you are using a high-purity grade of the reagent.

    • Moisture: this compound is sensitive to moisture, which can lead to hydrolysis and the formation of byproducts. Always handle the reagent under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

    • Starting Material Purity: Impurities in your substrate can also lead to side reactions and reduced yields.[1] Ensure your starting materials are of high purity.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the rate and selectivity of the reaction. Excessively high temperatures may lead to decomposition of reactants or products, while temperatures that are too low can result in incomplete reactions.[2] It is crucial to optimize the temperature for your specific transformation.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times can promote the formation of byproducts through side reactions or product degradation.[1] Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.

    • Solvent Choice: The solvent can influence the solubility of reactants and the overall reaction rate.[3] The polarity of the solvent can play a critical role. For phosphorylation reactions using this compound and iodine, solvents like acetonitrile and pyridine have been shown to give good yields.[4]

  • Side Reactions:

    • Hydrolysis: As mentioned, hydrolysis of this compound or the phosphorylated product can occur in the presence of water, reducing the yield of the desired product.

    • Oxidation: this compound can be oxidized. While this is a desired step in some multi-step procedures (e.g., phosphorylation followed by oxidation), premature or unwanted oxidation can be a problematic side reaction.

Q2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. How can I minimize their formation?

The formation of byproducts is a common challenge. Here are strategies to enhance the selectivity of your reaction:

  • Optimize Reagent Stoichiometry: The molar ratio of reactants can be critical. For instance, in phosphorylation reactions with this compound and iodine, using an excess of this compound can help ensure the complete consumption of iodine.[5]

  • Control the Rate of Reagent Addition: Slow, dropwise addition of a reactive reagent can help to maintain a low concentration of that reagent in the reaction mixture, which can suppress the formation of side products.

  • Use of Additives: In some reactions, additives can influence the reaction pathway. For example, in phosphorylation reactions, a base like 4-dimethylaminopyridine (DMAP) is often used to neutralize the hydrogen iodide formed during the reaction, preventing acid-catalyzed side reactions.[5]

Q3: My phosphorylation reaction is not proceeding to completion. What steps can I take?

Incomplete phosphorylation can be frustrating. Consider the following troubleshooting steps:

  • Check Reagent Activity: Ensure that your this compound and any other critical reagents (e.g., iodine, DMAP) are active and have not degraded.

  • Optimize Reaction Conditions: Re-evaluate the temperature, reaction time, and solvent as discussed in Q1.

  • Increase Reagent Equivalents: In some cases, increasing the equivalents of the phosphorylating agent (the complex formed from this compound and iodine) may be necessary to drive the reaction to completion.[5]

  • Substrate-Specific Issues: Some substrates may be inherently less reactive. For these, more forcing conditions (e.g., higher temperature, longer reaction time) or the use of a catalyst may be required.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

This compound is a versatile reagent, but it is most commonly used for the phosphorylation of alcohols, phenols, and other nucleophiles.[5][6] It serves as a precursor to a diallyl phosphorylating agent, typically formed in situ by reaction with an activating agent like iodine.

Q2: How does this compound work in a phosphorylation reaction?

In the presence of iodine, this compound is believed to undergo a reaction analogous to the Arbuzov reaction to form a reactive diallyl phosphoriodidate intermediate.[5][6] This intermediate is then susceptible to nucleophilic attack by an alcohol or other nucleophile, leading to the formation of the corresponding diallyl-protected phosphate ester.

Q3: What are the advantages of using this compound for phosphorylation?

This compound offers several advantages:

  • It is a relatively inexpensive and readily available reagent.[6]

  • The resulting diallyl phosphate esters can be deprotected under mild conditions, which is advantageous when working with sensitive substrates.

  • The method generally provides good to high yields for a variety of substrates.[5]

Q4: Are there any specific safety precautions I should take when handling this compound?

Yes, this compound should be handled with care in a well-ventilated fume hood. It is toxic if swallowed and harmful in contact with skin.[7][8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data

The following table summarizes the effect of different solvents on the yield of the phosphorylation of benzyl alcohol using this compound and iodine.

EntrySolventYield (%)
1Dichloromethane (DCM)82
2Tetrahydrofuran (THF)56
3Pyridine84
4Acetonitrile85
5Dimethylformamide (DMF)41
6Dimethyl sulfoxide (DMSO)24

Data sourced from a study on the phosphorylation of benzyl alcohol using 2.2 equivalents of this compound, 2.0 equivalents of iodine, and 2.0 equivalents of DMAP at room temperature.[4]

Experimental Protocols

Detailed Methodology for the Phosphorylation of a Primary Alcohol using this compound

This protocol is adapted from a reported procedure for the phosphorylation of benzyl alcohol.[5]

Materials:

  • This compound (2.2 equiv.)

  • Iodine (2.0 equiv.)

  • Primary alcohol (1.0 equiv.)

  • 4-Dimethylaminopyridine (DMAP) (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the primary alcohol and DMAP in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous DCM.

  • To this mixture, add a solution of iodine in anhydrous DCM dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diallyl phosphate ester.

Visualizations

Reaction_Mechanism cluster_products Triallyl_Phosphite This compound P(OAll)₃ Intermediate Diallyl Phosphoriodidate (AllO)₂P(O)I Triallyl_Phosphite->Intermediate Arbuzov-like Reaction Iodine Iodine I₂ Iodine->Intermediate Product Diallyl Phosphate (AllO)₂P(O)OR Intermediate->Product Alcohol Alcohol R-OH Alcohol->Product Nucleophilic Attack HI HI

Caption: Proposed mechanism for the phosphorylation of an alcohol using this compound and iodine.

Optimization_Workflow Start Define Reaction Goal (e.g., >90% Yield) Initial_Conditions Select Initial Conditions (Solvent, Temp, Stoichiometry) Start->Initial_Conditions Run_Reaction Perform Experiment Initial_Conditions->Run_Reaction Analyze Analyze Results (TLC, GC, NMR) Run_Reaction->Analyze Evaluate Evaluate Yield Analyze->Evaluate Optimize Identify Parameter to Optimize (e.g., Temperature) Evaluate->Optimize Goal Not Met End Reaction Optimized Evaluate->End Goal Met Troubleshoot Troubleshoot (Check Reagents, Side Reactions) Evaluate->Troubleshoot Consistently Low Yield Modify Modify Parameter Optimize->Modify Modify->Run_Reaction Troubleshoot->Initial_Conditions

Caption: A logical workflow for optimizing a chemical reaction using this compound as a reagent.

References

Common side reactions and byproducts of "Triallyl phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions and byproducts of triallyl phosphite.

Frequently Asked Questions (FAQs)

Q1: What are the primary routes of degradation for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • Hydrolysis: Reaction with water, even atmospheric moisture, can lead to the formation of diallyl phosphite and allyl alcohol. This reaction can be catalyzed by acids or bases.[1][2][3][4]

  • Oxidation: Exposure to air or other oxidizing agents can convert the P(III) center to P(V), forming triallyl phosphate.[2]

  • Arbuzov Reaction: In the presence of alkyl halides, this compound can undergo the Michaelis-Arbuzov reaction to form allyl phosphonates.[5][6][7][8] This can be an intended reaction or a side reaction if reactive halides are present as impurities or reagents.

Q2: What are the most common byproducts I should expect when using this compound?

A2: The most common byproducts are direct results of the degradation pathways mentioned above:

  • Diallyl phosphite and Allyl Alcohol: From hydrolysis.

  • Triallyl phosphate: From oxidation.

  • Allyl Phosphonates and Allyl Halides: As a result of the Arbuzov reaction with halide impurities.[6][7]

Q3: How can I minimize the hydrolysis of this compound during storage and in my reactions?

A3: To minimize hydrolysis, it is crucial to handle this compound under anhydrous conditions.[1][2] Store the reagent under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and reagents. The addition of a hindered amine base can also help to neutralize any acidic impurities that may catalyze hydrolysis.[4]

Q4: My reaction mixture containing this compound turned viscous and cloudy. What could be the cause?

A4: This is often a sign of significant hydrolysis. The formation of phosphonic acids from the hydrolysis of phosphites can lead to the formation of a "lumpy, sticky mass" and can also corrode processing equipment.[2] It is crucial to ensure all components of your reaction are scrupulously dried.

Q5: I am using this compound for a phosphorylation reaction. What are the key side reactions to be aware of?

A5: In phosphorylation reactions, the main side reactions are competitive hydrolysis and oxidation of the this compound.[2][9] If your substrate or other reagents contain acidic protons, this can catalyze the hydrolysis of this compound, reducing the yield of your desired phosphorylated product. Furthermore, if the reaction is not performed under an inert atmosphere, oxidation to triallyl phosphate can occur, which is generally unreactive for phosphorylation.

Troubleshooting Guides

Issue 1: Low Yield in Phosphorylation Reactions
Symptom Possible Cause Troubleshooting Steps
Low or no formation of the desired phosphorylated product.Hydrolysis of this compound: The reagent has been consumed by reaction with water.1. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly. Use oven-dried glassware and perform the reaction under an inert atmosphere (N₂ or Ar). 2. Check reagent quality: Use a fresh bottle of this compound or purify the reagent before use. 3. Add a proton scavenger: Include a non-nucleophilic base, such as a hindered amine, to neutralize any trace acids.
Oxidation of this compound: The reagent has been oxidized to the less reactive triallyl phosphate.1. Inert atmosphere: Ensure the reaction is performed under a positive pressure of an inert gas. 2. Degas solvents: Degas solvents prior to use to remove dissolved oxygen.
Incorrect reaction conditions: The reaction temperature or time may not be optimal.1. Optimize temperature: Some phosphorylation reactions may require heating. Monitor the reaction progress by TLC, GC, or NMR to determine the optimal temperature. 2. Optimize reaction time: A longer reaction time may be necessary for complete conversion.[9]
Issue 2: Presence of Unexpected Byproducts in the Final Product
Symptom Possible Cause Troubleshooting Steps
A byproduct with a P=O bond is observed by IR or NMR spectroscopy.Oxidation to triallyl phosphate: Exposure to air during the reaction or workup.1. Maintain inert atmosphere: Keep the reaction and workup under an inert atmosphere until the product is purified. 2. Use antioxidants: For storage of sensitive products, consider adding a small amount of an antioxidant.
An allyl phosphonate byproduct is detected.Arbuzov reaction with halide impurities: Trace alkyl or allyl halides in the starting materials or solvents.1. Purify starting materials: Purify all reagents and solvents to remove any halide impurities. 2. Avoid halogenated solvents: If possible, use non-halogenated solvents for the reaction.
Diallyl phosphite is present.Partial hydrolysis of this compound: Insufficiently dry conditions.1. Strict anhydrous technique: Re-evaluate and improve the drying procedures for all reaction components.

Quantitative Data on Byproduct Formation (Illustrative Examples)

The following table provides illustrative examples of byproduct formation under different conditions. Actual values will vary depending on the specific reaction setup.

Condition This compound (%) Diallyl Phosphite (%) Triallyl Phosphate (%) Notes
Anhydrous, inert atmosphere>98<1<1Ideal conditions
Exposure to moist air (24h)85123Demonstrates significant hydrolysis and some oxidation.
Reaction in undried solvent70255Significant hydrolysis due to water in the solvent.
Reaction under air90<19Oxidation is the primary side reaction.

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by ³¹P NMR Spectroscopy

Objective: To quantify the presence of this compound and its major phosphorus-containing byproducts (diallyl phosphite and triallyl phosphate).

Methodology:

  • Prepare a stock solution of a known concentration of this compound in an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Acquire an initial ³¹P NMR spectrum. The this compound should appear as a singlet around δ 139 ppm.

  • To simulate degradation, a known amount of water or an oxidizing agent can be added to the NMR tube.

  • Acquire subsequent ³¹P NMR spectra at regular intervals to monitor the appearance of new peaks.

    • Diallyl phosphite will appear as a doublet around δ 7-8 ppm with a large ¹J(P,H) coupling constant.

    • Triallyl phosphate will appear as a singlet around δ -2 ppm.

  • Integrate the peaks to determine the relative concentrations of each species.

Protocol 2: Analysis of Byproducts by GC-MS

Objective: To identify and quantify volatile byproducts of this compound reactions.

Methodology:

  • Prepare a calibration curve for this compound, allyl alcohol, and any other expected volatile byproducts using a suitable internal standard.

  • Take an aliquot of the reaction mixture and quench it appropriately.

  • Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into a GC-MS system.

  • GC conditions (example):

    • Column: HP-5MS (or equivalent)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • MS conditions (example):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 40-400

  • Identify the byproducts by their retention times and mass spectra. Quantify using the calibration curve.[10][11][12][13]

Visualizations

Side_Reactions TAP This compound (P(III)) DAP Diallyl Phosphite TAP->DAP Hydrolysis AA Allyl Alcohol TAP->AA Hydrolysis TAPO Triallyl Phosphate (P(V)) TAP->TAPO Oxidation AP Allyl Phosphonate TAP->AP Arbuzov Reaction AX Allyl Halide TAP->AX Arbuzov Reaction H2O Water O2 Oxygen RX Alkyl/Allyl Halide

Caption: Common side reaction pathways of this compound.

Troubleshooting_Workflow start Low Reaction Yield or Unexpected Byproducts check_conditions Verify Anhydrous & Inert Conditions start->check_conditions analyze_reagent Analyze Purity of This compound (³¹P NMR, GC) check_conditions->analyze_reagent analyze_mixture Analyze Reaction Mixture (GC-MS, NMR) analyze_reagent->analyze_mixture hydrolysis Hydrolysis Detected? (Diallyl Phosphite) analyze_mixture->hydrolysis oxidation Oxidation Detected? (Triallyl Phosphate) hydrolysis->oxidation No improve_drying Improve Drying of Reagents & Solvents hydrolysis->improve_drying Yes arbuzov Arbuzov Byproduct Detected? oxidation->arbuzov No improve_inert Improve Inert Atmosphere Technique oxidation->improve_inert Yes purify_reagents Purify Reagents to Remove Halides arbuzov->purify_reagents Yes optimize Optimize Reaction (Temp, Time, Stoichiometry) arbuzov->optimize No improve_drying->optimize improve_inert->optimize purify_reagents->optimize

Caption: Troubleshooting workflow for this compound reactions.

References

Handling precautions for "Triallyl phosphite" in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling precautions, and emergency procedures for the use of Triallyl phosphite in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic and potentially combustible liquid. It is harmful if swallowed or in contact with skin.[1][2][3] It can cause irritation to the skin, eyes, and respiratory system.[4] Additionally, it is sensitive to air and moisture.[5][6][7]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is mandatory to use the following PPE:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[2][8][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and long-sleeved clothing are necessary to prevent skin contact.[1][8][9]

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[2][8][9] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][8]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][8][9] It should be stored away from sources of ignition, heat, and incompatible materials such as oxidizing agents and strong bases.[9] Due to its sensitivity, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[9]

Q4: What should I do in case of an accidental spill?

A4: In the event of a spill, evacuate non-essential personnel from the area and remove all sources of ignition.[2][8][9] Ensure adequate ventilation.[1][2] Absorb the spill with an inert, non-combustible material like dry earth or sand and transfer it to a suitable, closed container for disposal.[10] Use non-sparking tools for cleanup.[2][8] Do not let the chemical enter drains.[2][8]

Q5: What are the first-aid measures for this compound exposure?

A5:

  • If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][11][12]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[1][2][11]

  • If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[8][11]

Q6: What are the known incompatible materials with this compound?

A6: this compound is incompatible with strong oxidizing agents and strong bases.[9] It may also react with water.[10]

Q7: What are the hazardous decomposition products of this compound?

A7: While specific data on decomposition products is limited, thermal decomposition can lead to the release of irritating gases and vapors.[1] Organophosphates, in the presence of strong reducing agents, can form highly toxic and flammable phosphine gas.[10]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C9H15O3P[5][13]
Molecular Weight 202.19 g/mol [5][13]
Appearance Colorless liquid[1][5][7]
Boiling Point 84°C @ 12mm Hg[5][7]
Density 0.9983 g/cm³[5][7]
Flash Point 84°C / 183.2°F[5][7]
Solubility Not miscible or difficult to mix with water. Soluble in organic solvents.[3][4][5]
UN Number 3278[1][14]
Hazard Class 6.1 (Toxic)[1][7][14]
Packing Group III[1][7][14]

Experimental Protocols

General Protocol for Handling this compound in a Reaction

This protocol outlines the safe handling of this compound as a reagent in a chemical synthesis.

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Gather all necessary glassware, reagents, and equipment.

    • Don appropriate personal protective equipment (PPE): safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves.

  • Inert Atmosphere Setup:

    • Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen inlet) inside the fume hood.

    • Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove air and moisture.[9]

  • Reagent Handling:

    • This compound is air and moisture-sensitive.[5][6][7] Handle the reagent using techniques appropriate for air-sensitive chemicals (e.g., using syringes or cannulas to transfer the liquid under an inert atmosphere).

    • Measure the required amount of this compound in a graduated cylinder or by weight in a closed container under an inert atmosphere.

    • Add the this compound to the reaction vessel slowly and in a controlled manner, as the reaction may be exothermic.

  • Reaction and Work-up:

    • Maintain a positive pressure of inert gas throughout the reaction.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction carefully, considering the reactivity of any unreacted this compound.

    • Follow standard laboratory procedures for reaction work-up, extraction, and purification, ensuring adequate ventilation at all times.

  • Waste Disposal:

    • Dispose of all waste, including unused this compound, reaction residues, and contaminated materials, as hazardous waste in accordance with local, state, and federal regulations.[1][8] Do not pour down the drain.[2][8]

Visualizations

HandlingPrecautions cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling & Storage cluster_emergency Emergency Procedures Fume_Hood Work in Fume Hood Handling Avoid Inhalation, Ingestion & Skin Contact Fume_Hood->Handling Inert_Atmosphere Use Inert Atmosphere (Air & Moisture Sensitive) Inert_Atmosphere->Handling Goggles Safety Goggles/ Face Shield Goggles->Handling Gloves Chemical Resistant Gloves Gloves->Handling Lab_Coat Lab Coat Lab_Coat->Handling Storage Store Cool, Dry, Well-Ventilated, Away from Ignition Sources Handling->Storage Spill Spill Response: Evacuate, Ventilate, Absorb with Inert Material Handling->Spill First_Aid First Aid: Move to Fresh Air, Flush Skin/Eyes, Seek Medical Attention Handling->First_Aid Fire Fire Response: Use Dry Chemical, CO2, or Alcohol-Resistant Foam Storage->Fire ExperimentalWorkflow Start Start Prep Preparation: - Don PPE - Assemble dry glassware - Check fume hood Start->Prep Inert Establish Inert Atmosphere: - Purge system with N2/Ar Prep->Inert Transfer Transfer this compound: - Use syringe/cannula - Add to reaction vessel Inert->Transfer Reaction Run Reaction: - Maintain inert atmosphere - Control temperature Transfer->Reaction Workup Work-up & Purification: - Quench reaction - Extract & purify Reaction->Workup Waste Waste Disposal: - Collect all hazardous waste - Dispose per regulations Workup->Waste End End Waste->End

References

"Triallyl phosphite" hydrolysis and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triallyl Phosphite

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments involving this compound, focusing on its hydrolysis and degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A: this compound, P(OCH₂CH=CH₂)₃, is a triester of phosphorous acid.[1][2][3] Like many phosphites, its primary stability concern is sensitivity to moisture, which can lead to hydrolysis.[4] It is also sensitive to air, which can cause oxidation from the phosphite (P(III)) to the phosphate (P(V)) form, triallyl phosphate.[5] For this reason, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Q2: What is the general pathway for the hydrolysis of this compound?

A: The hydrolysis of this compound occurs in a stepwise manner, where each allyl group is sequentially replaced by a hydroxyl group. The process generally follows these steps:

  • This compound hydrolyzes to Diallyl Phosphite (also known as diallyl hydrogen phosphonate) and allyl alcohol.

  • Diallyl Phosphite hydrolyzes further to Monoallyl Phosphite (monoallyl hydrogen phosphonate) and another molecule of allyl alcohol.

  • Monoallyl Phosphite finally hydrolyzes to Phosphorous Acid (H₃PO₃) and a third molecule of allyl alcohol.

Computational studies on analogous phosphites suggest that hydrolysis is more favorable under acidic or basic conditions compared to neutral conditions.[4]

Q3: What are the expected degradation products I might see in my reaction mixture?

A: Aside from the stepwise hydrolysis products (diallyl phosphite, monoallyl phosphite, phosphorous acid), you may also encounter the oxidation product, triallyl phosphate . This can form if the compound is exposed to air or other oxidizing agents.[5][7] In some applications, this compound is intentionally used as a precursor to triallyl phosphate through controlled oxidation.[5] Other degradation pathways can be triggered by factors like high heat or gamma irradiation, which can lead to the formation of various radicals and other byproducts.[8]

Troubleshooting Guide

Problem 1: My reaction is yielding unexpected byproducts, or the purity of my this compound seems low.
  • Possible Cause: Contamination with water, leading to hydrolysis.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure all solvents used are anhydrous. Use freshly dried solvents for moisture-sensitive reactions.

    • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Storage Check: Confirm that the this compound has been stored correctly in a tightly sealed container, away from moisture.[6]

    • Analytical Verification: Use ³¹P NMR spectroscopy to identify the species present in your starting material and reaction mixture. The presence of multiple peaks can indicate degradation.

Problem 2: I'm observing unexpected peaks in my ³¹P NMR spectrum. How can I identify them?
  • Possible Cause: Hydrolysis or oxidation of the this compound.

  • Troubleshooting Steps:

    • Reference Chemical Shifts: Compare the observed chemical shifts to known values for related phosphorus compounds. While specific data for this compound and its direct hydrolysis products is sparse in the provided results, general ranges are available.

    • Spiking Experiment: If you have a pure standard of a suspected byproduct (e.g., triallyl phosphate), add a small amount to your NMR sample. An increase in the intensity of an existing peak can confirm the byproduct's identity.

    • Proton Coupling: Acquire a proton-coupled ³¹P NMR spectrum. The coupling patterns can provide structural information. For instance, species with a direct P-H bond, like diallyl phosphite, will show a large one-bond coupling constant (¹JPH), typically in the range of 500-700 Hz.[9]

Quantitative Data Summary

While specific kinetic data for this compound hydrolysis was not found in the search results, the following table provides typical ³¹P NMR chemical shift ranges for relevant phosphorus compound classes. These can be used for tentative identification of species in a sample.

Compound ClassTypical ³¹P NMR Chemical Shift Range (ppm)Reference
Trialkyl Phosphites (P(OR)₃)+125 to +145 ppm[10]
Dialkyl Phosphonates (HP(O)(OR)₂)+5 to +10 ppm (with large ¹JPH coupling)[9]
Trialkyl Phosphates (P(O)(OR)₃)-5 to +5 ppm[10]
Phosphorous Acid (H₃PO₃)0 to +5 ppm (can vary with pH)General Knowledge

Note: Chemical shifts are relative to 85% H₃PO₄. Actual shifts for allyl-substituted compounds may vary.

Experimental Protocols

Protocol 1: Monitoring this compound Hydrolysis using ³¹P NMR Spectroscopy

This protocol provides a general method for observing the degradation of this compound in the presence of water.

Objective: To qualitatively or quantitatively assess the rate of hydrolysis of this compound under specific conditions (e.g., in a non-anhydrous solvent).

Materials:

  • This compound

  • Anhydrous deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃)

  • Deionized water

  • NMR tubes

  • Micropipettes

Methodology:

  • Prepare a stock solution of this compound in the chosen anhydrous deuterated solvent at a known concentration (e.g., 0.1 M).

  • Transfer a precise volume (e.g., 500 µL) of the stock solution to an NMR tube.

  • Acquire an initial ³¹P NMR spectrum (t=0). This spectrum should ideally show a single peak corresponding to pure this compound (expected around +130 ppm).

  • Using a micropipette, add a specific amount of deionized water (e.g., 1 equivalent) to the NMR tube.

  • Immediately begin acquiring ³¹P NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Process the spectra and integrate the peaks corresponding to this compound and any new species that appear over time.

  • Plot the relative integrals of the reactant and product peaks as a function of time to monitor the reaction progress. The appearance of signals in the phosphonate and phosphate regions will indicate hydrolysis and oxidation, respectively.[4][11]

Visualizations

Hydrolysis and Degradation Pathways

Hydrolysis_Pathway cluster_main This compound Degradation TAP This compound P(OCH₂CH=CH₂)₃ DAP Diallyl Phosphite HP(O)(OCH₂CH=CH₂)₂ TAP->DAP + H₂O - Allyl Alcohol TAPH Triallyl Phosphate O=P(OCH₂CH=CH₂)₃ TAP->TAPH Oxidation MAP Monoallyl Phosphite H₂P(O)(OCH₂CH=CH₂) DAP->MAP + H₂O - Allyl Alcohol PA Phosphorous Acid H₃PO₃ MAP->PA  + H₂O - Allyl Alcohol Water H₂O Oxygen [O] AllylOH Allyl Alcohol Troubleshooting_Workflow Start Unexpected Peak(s) in ³¹P NMR Spectrum CheckShift Compare Chemical Shift to Known Ranges (see Table 1) Start->CheckShift IsPhosphonate Is shift ~ +10 ppm? CheckShift->IsPhosphonate Peak A IsPhosphate Is shift ~ 0 ppm? CheckShift->IsPhosphate Peak B IsPhosphonate->IsPhosphate No RunCoupled Acquire ¹H-coupled ³¹P NMR Spectrum IsPhosphonate->RunCoupled Yes ResultOxidation Likely Oxidation Product (e.g., Triallyl Phosphate) IsPhosphate->ResultOxidation Yes ResultUnknown Other Contaminant or Side Product IsPhosphate->ResultUnknown No CheckCoupling Large ¹J(P,H) coupling (500-700 Hz) observed? RunCoupled->CheckCoupling ResultHydrolysis Likely Hydrolysis Product (e.g., Diallyl Phosphite) CheckCoupling->ResultHydrolysis Yes CheckCoupling->ResultUnknown No

References

Technical Support Center: Triallyl Phosphite (TAP) as an Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Triallyl Phosphite (TAP) to enhance lithium-ion battery performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TAP) as an electrolyte additive?

A1: this compound (TAP) serves as a film-forming additive in lithium-ion battery electrolytes. Its main role is to electrochemically decompose on the electrode surfaces—both the cathode and the anode—during the initial formation cycles.[1][2] This process creates a stable protective layer, often referred to as the cathode-electrolyte interphase (CEI) and the solid-electrolyte interphase (SEI).[2] These layers passivate the electrode surfaces, suppressing the continuous decomposition of the electrolyte, particularly at high voltages and elevated temperatures.[3][4] This leads to improved cycling stability and longer battery life.[1][2]

Q2: What is the optimal concentration of TAP in the electrolyte?

A2: The optimal concentration of TAP is typically in the range of 0.5 wt% to 1.0 wt%.[1] Research has shown that 1.0 wt% TAP can significantly improve the capacity retention of LiNi₀.₅Mn₁.₅O₄/graphite cells.[1] However, concentrations as low as 0.5 wt% have also demonstrated considerable performance enhancements in LiNi₀.₆Co₀.₂Mn₀.₂O₂/graphite cells, especially at elevated temperatures.[1] It is crucial to avoid excessive amounts, as concentrations around 2.0 wt% can lead to a decline in performance due to the formation of an overly thick and resistive interfacial film.[1]

Q3: How does TAP improve battery performance at high voltages and elevated temperatures?

A3: At high operating voltages (>4.2V), conventional carbonate-based electrolytes are prone to oxidative decomposition on the cathode surface.[1] TAP has a lower oxidation potential than the electrolyte solvents, allowing it to be preferentially oxidized.[3] This forms a protective CEI layer that physically blocks the electrolyte from the cathode surface, thus preventing further electrolyte degradation.[3][5] The allyl groups in the TAP molecule facilitate polymerization, creating a more robust and stable protective film.[2] This film helps to reduce interfacial resistance growth and gas generation, which are common issues at elevated temperatures.[4][6]

Q4: Can TAP be used with other electrolyte additives?

A4: Yes, phosphite-based additives like Tris(trimethylsilyl) phosphite (TMSP), which is structurally similar to TAP, have been shown to have synergistic effects when used with other additives like vinylene carbonate (VC) or lithium difluoro(oxalato)borate (LiDFOB).[7][8] For instance, TMSP can form the CEI on the cathode while LiDFOB forms the SEI on the anode.[8] This dual-additive approach can suppress electrolyte degradation more effectively across the entire cell. Combining additives can lead to the formation of a more comprehensive and stable protective interphase.

Troubleshooting Guide

Problem 1: Rapid capacity fading after adding TAP.

Possible Cause Troubleshooting Step
Incorrect TAP Concentration An excessively high concentration of TAP (>2 wt%) can lead to the formation of a thick, ionically resistive film on the electrodes, impeding lithium-ion transport and causing capacity to fade.[1]
Solution: Optimize the TAP concentration. Prepare electrolytes with varying concentrations (e.g., 0.5%, 1.0%, 1.5%) to determine the optimal level for your specific cell chemistry and cycling conditions.[1]
Impure TAP Impurities in the TAP additive can introduce unwanted side reactions with the electrolyte or electrodes, leading to performance degradation.
Solution: Ensure high-purity, battery-grade TAP is used. If purity is uncertain, consider purification methods such as vacuum distillation. Always handle the additive in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.
Incomplete Formation Cycling The protective film derived from TAP is formed during the initial charge-discharge cycles. An inadequate formation protocol may result in a non-uniform or incomplete protective layer.
Solution: Implement a proper formation protocol. This typically involves cycling the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to ensure the complete and uniform decomposition of TAP and the formation of a stable SEI/CEI.

Problem 2: Increased cell impedance after using TAP.

Possible Cause Troubleshooting Step
Thick Interfacial Film The polymerization of TAP can form a thick film on the electrode surfaces, which can increase charge-transfer resistance.[4]
Solution: Re-evaluate the TAP concentration; a lower concentration might be sufficient to form a protective layer without significantly increasing impedance. Also, analyze the cell using Electrochemical Impedance Spectroscopy (EIS) to distinguish between SEI, CEI, and charge-transfer resistances.
Reaction with Electrolyte Salt Some phosphite additives can react with the LiPF₆ salt over time, especially if there are trace amounts of moisture, leading to the generation of resistive byproducts.[9]
Solution: Prepare the electrolyte fresh before use.[1] Avoid long-term storage of TAP-containing electrolytes. Ensure all components (solvents, salt, additive) are thoroughly dried before mixing.

Data Summary

Table 1: Effect of TAP Concentration on LNMO/Graphite Cell Performance

TAP Concentration (wt%)1st Cycle Charge Efficiency (%)Average Charge Efficiency (%)Capacity Retention after 150 Cycles (%)
084.499.356.2
0.584.299.367.4
1.083.299.275.6
2.081.398.855.1

Data sourced from a study on LiNi₀.₅Mn₁.₅O₄/graphite cells cycled at a 0.2C rate.[1]

Experimental Protocols

Electrolyte Preparation

  • Environment: All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Base Electrolyte: Prepare the base electrolyte by dissolving 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 v/v).[1]

  • Additive Incorporation: Add the desired weight percentage (e.g., 0.5 wt%, 1.0 wt%) of this compound (>96.0% purity) to the base electrolyte.[1]

  • Mixing: Stir the solution using a magnetic stirrer for several hours until the TAP is completely dissolved and the electrolyte is homogeneous.

  • Usage: Use the prepared electrolyte immediately to avoid potential degradation or side reactions from storage.[1][9]

Cell Assembly and Formation

  • Electrodes: Utilize the desired cathode (e.g., LiNi₀.₅Mn₁.₅O₄) and anode (e.g., graphite) materials. Ensure electrodes are dried under vacuum at an appropriate temperature (e.g., 120°C for 12 hours) before cell assembly.[10]

  • Assembly: Assemble coin cells (e.g., 2032-type) inside the glovebox. A typical assembly consists of the cathode, a microporous separator, the lithium counter electrode or graphite anode, and stainless steel spacers.

  • Electrolyte Addition: Add a precise amount of the TAP-containing electrolyte (e.g., 40 µL for a 2032 coin cell) to wet the separator and electrodes.[1]

  • Crimping: Seal the coin cell using a crimping machine to ensure it is hermetically sealed.

  • Formation Cycling: Let the cell rest for several hours to ensure complete electrolyte wetting. Then, perform the initial formation cycles at a low C-rate (e.g., 0.1C) for at least 2-3 cycles within the designated voltage window.[1]

Visualizations

TAP_Mechanism cluster_cathode Cathode Side (High Voltage) cluster_anode Anode Side (Low Voltage) CATHODE Cathode Surface (e.g., LNMO) TAP_ox TAP Oxidation CEI Stable CEI Layer (Polymerized Film) TAP_ox->CEI Polymerization CEI->CATHODE Protects ELECTROLYTE_ox Electrolyte Decomposition CEI->ELECTROLYTE_ox Suppresses ANODE Anode Surface (e.g., Graphite) TAP_red TAP Reduction SEI Stable SEI Layer TAP_red->SEI Film Formation SEI->ANODE Protects TAP This compound (TAP) TAP->TAP_ox Preferential Oxidation   TAP->TAP_red Reduction Troubleshooting_Workflow START Issue: Poor Performance with TAP Additive CHECK_CONC Is TAP concentration optimal (0.5-1.0 wt%)? START->CHECK_CONC CHECK_PURITY Is TAP purity high (battery grade)? CHECK_CONC->CHECK_PURITY Yes OPTIMIZE_CONC Adjust concentration and re-test CHECK_CONC->OPTIMIZE_CONC No CHECK_FORMATION Was a low-rate formation protocol used? CHECK_PURITY->CHECK_FORMATION Yes USE_PURE_TAP Use high-purity TAP and inert handling CHECK_PURITY->USE_PURE_TAP No CHECK_AGE Was the electrolyte prepared fresh? CHECK_FORMATION->CHECK_AGE Yes APPLY_FORMATION Apply 2-3 cycles at C/10 or lower CHECK_FORMATION->APPLY_FORMATION No PREPARE_FRESH Prepare fresh electrolyte before cell assembly CHECK_AGE->PREPARE_FRESH No SUCCESS Performance Improved CHECK_AGE->SUCCESS Yes OPTIMIZE_CONC->CHECK_PURITY USE_PURE_TAP->CHECK_FORMATION APPLY_FORMATION->CHECK_AGE PREPARE_FRESH->SUCCESS

References

Technical Support Center: Large-Scale Synthesis of Triallyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of triallyl phosphite. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis, purification, and handling of this compound on an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound?

A1: The most common industrial method for synthesizing this compound is the reaction of phosphorus trichloride (PCl₃) with allyl alcohol in the presence of an acid scavenger, typically a tertiary amine like triethylamine or pyridine, in an inert solvent.[1][2][3] Another, less common, approach is the transesterification of a different trialkyl phosphite with allyl alcohol.[4]

Q2: Why is temperature control so critical during the reaction of PCl₃ and allyl alcohol?

A2: The reaction between phosphorus trichloride and allyl alcohol is highly exothermic.[4][5] Without proper cooling and controlled addition of reactants, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[6][7] This can result in vigorous boiling of the solvent and reactants, potentially causing a reactor over-pressurization and loss of containment. Furthermore, elevated temperatures can promote undesirable side reactions, such as the polymerization of allyl alcohol or the formation of byproducts.[8][9][10][11]

Q3: What are the common impurities and byproducts in this compound synthesis?

A3: Common impurities include:

  • Amine hydrochlorides: These are formed when the tertiary amine base neutralizes the HCl generated during the reaction.[1][12] They are typically solids that can be challenging to filter on a large scale.

  • Partially substituted phosphites: These include diallyl chlorophosphite and allyl dichlorophosphite, which can form if the reaction does not go to completion.

  • Diallyl phosphite: This can be formed from the hydrolysis of this compound if moisture is present in the reaction.[13][14]

  • Allyl alcohol polymers: The reactivity of the allyl group makes it susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[8][9][10][11]

  • Oxidation products: this compound can be oxidized to triallyl phosphate, particularly if exposed to air at high temperatures.

Q4: How can the formation of amine hydrochloride byproducts be managed on a large scale?

A4: The solid amine hydrochloride byproduct is typically removed by filtration after the reaction is complete.[15] However, on a large scale, this can be a bottleneck. An alternative workup involves washing the reaction mixture with water to dissolve the salt.[1] Care must be taken during this step to minimize hydrolysis of the this compound product. The aqueous phase is then separated from the organic phase containing the product.

Q5: What are the best practices for the purification of large quantities of this compound?

A5: Vacuum distillation is the standard method for purifying this compound on a large scale.[16][17] It is crucial to use a low distillation temperature to prevent thermal decomposition and polymerization of the product. A high-efficiency distillation column is recommended to achieve high purity. It is also advisable to add a polymerization inhibitor to the distillation pot.

Q6: How should this compound be stored and handled to ensure its stability?

A6: this compound is sensitive to moisture and air. It should be stored in tightly sealed containers under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and well-ventilated area.[1][18][19] Avoid contact with strong oxidizing agents and acids.

Troubleshooting Guides

Reaction Stage
Issue Possible Cause(s) Suggested Solution(s)
Reaction temperature spikes uncontrollably (thermal runaway). - Addition rate of phosphorus trichloride is too fast.- Inadequate cooling capacity of the reactor.- Insufficient stirring leading to localized hot spots.- Immediately stop the addition of PCl₃.- Increase cooling to the reactor jacket.- Ensure vigorous stirring to improve heat transfer.- If necessary, have a quenching agent (e.g., a high boiling point inert solvent) ready to add to the reactor to dilute and cool the reaction mass.
Low conversion of starting materials. - Reaction temperature is too low.- Insufficient reaction time.- Poor quality of reagents (e.g., wet allyl alcohol or solvent).- Gradually increase the reaction temperature while carefully monitoring for any exotherm.- Extend the reaction time and monitor the progress by an appropriate analytical method (e.g., ³¹P NMR or GC).- Ensure all reactants and solvents are anhydrous.
Formation of a thick, viscous slurry. - Precipitation of a large amount of amine hydrochloride.- Polymerization of allyl alcohol.- Ensure adequate solvent is used to keep the amine hydrochloride in a manageable slurry.- If polymerization is suspected, cool the reaction and consider adding a radical inhibitor. The batch may need to be safely quenched and disposed of.
Workup and Purification Stage
Issue Possible Cause(s) Suggested Solution(s)
Difficult filtration of amine hydrochloride. - Fine particle size of the salt.- Clogging of the filter medium.- Allow the slurry to cool completely before filtration to potentially increase particle size.- Use a filter aid (e.g., celite) to improve filtration flow.- Consider a water wash to dissolve the salt as an alternative to filtration, being mindful of potential product hydrolysis.
Low yield after aqueous workup. - Hydrolysis of this compound during the water wash.- Minimize the contact time with water.- Use cold water for washing.- Ensure the organic phase is quickly and thoroughly dried after separation.
Product decomposes or polymerizes during distillation. - Distillation temperature is too high.- Presence of acidic impurities.- Extended distillation time.- Use a high vacuum to lower the boiling point of the product.- Neutralize any residual acidity before distillation.- Add a polymerization inhibitor (e.g., hydroquinone) to the distillation pot.- Use a distillation setup with a short residence time, such as a wiped-film evaporator for large-scale operations.
Product is discolored after distillation. - Thermal degradation.- Presence of impurities.- Optimize distillation conditions (lower temperature and pressure).- Ensure all equipment is clean and free of contaminants.

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound

Objective: To synthesize this compound from phosphorus trichloride and allyl alcohol on a multi-liter scale.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Allyl alcohol (anhydrous)

  • Triethylamine (anhydrous)

  • Anhydrous toluene (or another suitable inert solvent)

  • Nitrogen gas supply

  • Cooling system for the reactor

Equipment:

  • Jacketed glass reactor (e.g., 50 L) equipped with a mechanical stirrer, thermocouple, condenser, and an addition funnel.

  • Chiller for the reactor jacket.

  • Filtration apparatus suitable for large volumes.

  • Vacuum distillation setup with a fractionating column.

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with nitrogen.

  • Charging Reactants: Anhydrous toluene, allyl alcohol, and triethylamine are charged to the reactor under a nitrogen atmosphere. The mixture is cooled to 0-5 °C with stirring.

  • PCl₃ Addition: Phosphorus trichloride is added dropwise from the addition funnel to the stirred solution while maintaining the internal temperature between 0-10 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion. The progress can be monitored by ³¹P NMR.

  • Workup (Filtration): The resulting slurry containing triethylamine hydrochloride is filtered. The filter cake is washed with cold, anhydrous toluene. The filtrates are combined.

  • Workup (Aqueous Wash - Alternative): Alternatively, the reaction mixture is transferred to a separation funnel and washed with cold water to remove the triethylamine hydrochloride. The organic layer is separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure.

  • Purification: The crude this compound is purified by vacuum distillation. A polymerization inhibitor should be added before heating. The pure product fraction is collected at the appropriate boiling point and vacuum.

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood or a contained system.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[1][18][19]

  • Phosphorus trichloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Allyl alcohol is flammable and toxic.

  • The reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_reaction Check Reaction Monitoring Data (e.g., ³¹P NMR, GC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_reactions Significant Side Products? incomplete_reaction->side_reactions No optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent purity incomplete_reaction->optimize_reaction Yes hydrolysis Evidence of Hydrolysis? (e.g., Diallyl phosphite) side_reactions->hydrolysis Yes polymerization Evidence of Polymerization? (e.g., High viscosity, residue in still) side_reactions->polymerization No optimize_purification Optimize Purification: - Check for product loss during workup - Analyze distillation residue for product use_anhydrous Ensure Anhydrous Conditions: - Dry solvents and reagents - Inert atmosphere hydrolysis->use_anhydrous polymerization->optimize_purification No add_inhibitor Add Polymerization Inhibitor During Distillation polymerization->add_inhibitor Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Experimental Workflow for Large-Scale Synthesis

Synthesis_Workflow start Reactor Preparation (Dry, N₂ Purge) charge_reagents Charge Allyl Alcohol, Triethylamine, and Solvent start->charge_reagents cool_reactor Cool Reactor to 0-5 °C charge_reagents->cool_reactor add_pcl3 Slowly Add PCl₃ (Maintain T < 10 °C) cool_reactor->add_pcl3 react Stir at Controlled Temperature (Monitor by ³¹P NMR) add_pcl3->react workup Workup: - Filter Amine Hydrochloride OR - Aqueous Wash react->workup remove_solvent Solvent Removal (Reduced Pressure) workup->remove_solvent distillation Vacuum Distillation (with Inhibitor) remove_solvent->distillation product Pure this compound distillation->product

Caption: Step-by-step workflow for the large-scale synthesis of this compound.

References

Technical Support Center: Mitigating "Triallyl phosphite" Toxicity in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triallyl phosphite. The information is designed to help mitigate its toxic effects in experimental setups.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound is an organophosphorus compound used as a radical precursor in chemical synthesis.[1] It is classified as toxic if swallowed and harmful in contact with skin.[1][2] Like other organophosphates, it is a suspected neurotoxin.

2. What are the known toxicological values for this compound?

Quantitative data on the toxicity of this compound is limited. However, the following value has been reported:

ParameterValueSpeciesReference
Oral LD50178 mg/kgRat[3]

3. What are the primary symptoms of exposure to this compound?

While specific data for this compound is scarce, symptoms are expected to be similar to other organophosphates and may include:

  • Muscarinic effects (DUMBELS): Diarrhea, Urination, Miosis (pinpoint pupils), Bronchospasm/Bronchorrhea (excessive mucus), Emesis (vomiting), Lacrimation (tearing), Salivation.[4]

  • Nicotinic effects: Muscle cramps, fasciculations (twitching), weakness, and paralysis.

  • Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion, seizures, and respiratory depression.[5]

4. What immediate first aid measures should be taken in case of exposure?

In case of any exposure, immediate medical attention is crucial. The following first-aid measures are recommended:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[6]

Troubleshooting Guides

Issue 1: Unexpected cell death or altered cellular morphology in in vitro experiments.

Possible Cause: Direct cytotoxicity of this compound.

Troubleshooting Steps:

  • Verify Concentration: Ensure the working concentration of this compound is appropriate for your cell type. Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for toxicity in your specific assay.

  • Assess Acetylcholinesterase (AChE) Inhibition: this compound, like other organophosphates, is a potent inhibitor of AChE. This can lead to an accumulation of acetylcholine and subsequent excitotoxicity. Measure AChE activity in your cell cultures. A detailed protocol for a colorimetric AChE assay is provided in the "Experimental Protocols" section.

  • Investigate Oxidative Stress: Organophosphates can induce oxidative stress, leading to cellular damage. Measure markers of oxidative stress, such as reactive oxygen species (ROS) generation or lipid peroxidation.

  • Evaluate Mitochondrial Dysfunction: Assess mitochondrial membrane potential and function, as these can be compromised by organophosphate toxicity.

Issue 2: Aberrant results in neuronal cell signaling assays.

Possible Cause: Interference of this compound with key signaling pathways.

Troubleshooting Steps:

  • Examine Cholinergic Pathways: As an AChE inhibitor, this compound will hyperactivate cholinergic signaling. Investigate downstream targets of muscarinic and nicotinic acetylcholine receptors.

  • Assess Calcium Signaling: Organophosphate-induced excitotoxicity is often linked to dysregulation of intracellular calcium homeostasis. Monitor intracellular calcium levels using fluorescent indicators.

  • Investigate Glutamatergic System: There is significant crosstalk between the cholinergic and glutamatergic systems. Excessive cholinergic activity can lead to secondary excitotoxicity through the glutamatergic system.

  • Evaluate Neuroinflammation Pathways: Organophosphates can trigger neuroinflammatory responses in glial cells. Assess the activation of pathways such as NF-κB and the production of pro-inflammatory cytokines.

Issue 3: Contamination of experimental setup and workspace.

Possible Cause: Spillage or improper handling of this compound.

Troubleshooting Steps:

  • Immediate Containment: In case of a spill, immediately evacuate non-essential personnel and ensure adequate ventilation.[7] Contain the spill using inert absorbent materials like sand or vermiculite.[1]

  • Decontamination: Due to its reactivity with water, alkaline hydrolysis can be an effective method for decontamination. Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to treat the spill area. The hydrolysis will break down the phosphite ester bonds.

  • Neutralization: For small spills, a weak base like sodium bicarbonate can be used for initial neutralization before decontamination.[1]

  • Waste Disposal: All contaminated materials, including absorbent materials and personal protective equipment (PPE), must be collected in a sealed, labeled container for disposal as hazardous waste according to local, state, and federal regulations.[7]

Experimental Protocols

Protocol for Assessing Acetylcholinesterase (AChE) Inhibition

This protocol is adapted from the Ellman method for determining cholinesterase activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Acetylcholinesterase (AChE) enzyme

  • This compound (as the inhibitor)

  • Appropriate solvent for this compound (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized for a linear reaction rate.

    • Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Phosphate buffer and DTNB.

    • Control wells (100% activity): Phosphate buffer, DTNB, AChE, and solvent control.

    • Inhibitor wells: Phosphate buffer, DTNB, AChE, and serial dilutions of this compound.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add ATCI to all wells to start the enzymatic reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm kinetically for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol for Mitigating Neurotoxicity in vitro using a Neuroprotective Agent

This protocol provides a framework for screening neuroprotective agents against this compound-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Candidate neuroprotective agent (e.g., an antioxidant like N-acetylcysteine or a specific pathway inhibitor)

  • Cell viability assay (e.g., MTT or LDH assay)

  • Plates for cell culture (e.g., 96-well plates)

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Control group: Treat cells with vehicle control.

    • This compound group: Treat cells with a pre-determined toxic concentration of this compound (e.g., near the IC50 value).

    • Neuroprotective agent group: Pre-treat cells with various concentrations of the neuroprotective agent for a specific duration (e.g., 1-2 hours) before adding this compound. Co-treatment and post-treatment protocols can also be tested.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT assay) to quantify the protective effect of the agent.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Determine the effective concentration of the neuroprotective agent that significantly mitigates this compound-induced cell death.

Visualizations

cluster_0 This compound Exposure cluster_1 Primary Toxic Effect cluster_2 Downstream Consequences Triallyl_Phosphite This compound AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Triallyl_Phosphite->AChE_Inhibition Inhibits ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation Leads to Cholinergic_Hyperactivation Cholinergic Receptor Hyperactivation ACh_Accumulation->Cholinergic_Hyperactivation Causes Excitotoxicity Excitotoxicity & Neuronal Damage Cholinergic_Hyperactivation->Excitotoxicity Results in

Caption: Primary mechanism of this compound neurotoxicity.

Start Spill of This compound Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) Contain->Neutralize Decontaminate Decontaminate with Alkaline Solution (e.g., NaOH) Neutralize->Decontaminate Collect Collect Waste in Sealed Container Decontaminate->Collect Dispose Dispose as Hazardous Waste Collect->Dispose

Caption: Workflow for this compound spill response.

Exposure Organophosphate Exposure (e.g., this compound) AChE_Inhibition AChE Inhibition Exposure->AChE_Inhibition ACh_Increase Increased Acetylcholine AChE_Inhibition->ACh_Increase Muscarinic_Activation Muscarinic Receptor Activation ACh_Increase->Muscarinic_Activation Nicotinic_Activation Nicotinic Receptor Activation ACh_Increase->Nicotinic_Activation CNS_Effects Central Nervous System Effects ACh_Increase->CNS_Effects DUMBELS DUMBELS Symptoms (Diarrhea, Urination, etc.) Muscarinic_Activation->DUMBELS Paralysis Muscle Fasciculations, Paralysis Nicotinic_Activation->Paralysis Seizures Seizures, Respiratory Depression CNS_Effects->Seizures

Caption: Pathophysiology of organophosphate poisoning.

References

Technical Support Center: Monitoring Triallyl Phosphite Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving triallyl phosphite using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Can I monitor the progress of a reaction involving this compound using Thin Layer Chromatography (TLC)?

A1: Yes, TLC is a rapid and effective qualitative method for monitoring the progress of reactions involving this compound. It allows you to visualize the consumption of the starting material and the formation of the product(s) over time.

Q2: How do I visualize this compound and its products on a TLC plate?

A2: this compound itself may not be UV-active. Therefore, after developing the TLC plate, you will likely need to use a chemical stain for visualization. A common stain for phosphorus-containing compounds is a molybdate-based stain (e.g., ammonium molybdate), which typically yields blue or green spots. Iodine vapor can also be a useful general stain for many organic compounds.

Q3: Is Gas Chromatography (GC) a suitable method for analyzing this compound reactions?

A3: Yes, GC is a powerful technique for both qualitative and quantitative analysis of reactions involving this compound, provided the products are also volatile and thermally stable. It can provide information on the purity of the reaction mixture and the relative amounts of reactants and products.

Q4: What are the main challenges when analyzing this compound by TLC or GC?

A4: The primary challenges include the potential for hydrolysis of the phosphite on the acidic silica gel surface of a TLC plate and the possibility of thermal degradation or oxidation in the hot injector port of a gas chromatograph. Careful sample preparation and optimization of analytical conditions are crucial to obtain reliable results.

Troubleshooting Guides

Thin Layer Chromatography (TLC)
Problem Possible Cause Solution
No spots are visible on the TLC plate after staining. The sample is too dilute.Concentrate your sample and re-spot the TLC plate. You can spot multiple times in the same location, allowing the solvent to dry between applications.[1]
This compound or the product is volatile and evaporated.Visualize the plate immediately after development.
The chosen stain is not suitable for phosphites.Use a stain known to work for organophosphorus compounds, such as ammonium molybdate.
Streaking or elongated spots. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[1]
The solvent system is not optimal.Experiment with different solvent systems by varying the ratio of polar to non-polar solvents.
Hydrolysis of this compound on the silica gel plate.Consider using a less acidic stationary phase (e.g., alumina) or adding a small amount of a neutralizer like triethylamine to the developing solvent.
Rf value is too high (spots run with the solvent front). The eluent is too polar.Decrease the polarity of the solvent system. For example, increase the proportion of the non-polar solvent (e.g., hexane) in a hexane/ethyl acetate mixture.[1]
Rf value is too low (spots remain at the baseline). The eluent is not polar enough.Increase the polarity of the solvent system. For example, increase the proportion of the polar solvent (e.g., ethyl acetate).[1]
Gas Chromatography (GC)
Problem Possible Cause Solution
No peaks are observed. The sample concentration is too low.Concentrate the sample.
Injector or detector issues.Ensure the injector and detector are at the correct temperatures and that the detector is turned on and functioning correctly.
Thermal degradation in the injector.Lower the injector temperature. Use a splitless injection to minimize the sample's residence time in the hot injector.
Peak tailing. Active sites in the liner or column.Use a deactivated liner and a column suitable for organophosphorus compounds. Trim the front end of the column.
Column contamination.Bake out the column at a high temperature (within its limits) or replace it.
Ghost peaks (peaks appearing in blank runs). Contamination of the syringe, injector, or column.Clean the syringe, replace the septum and liner, and bake out the column.
Carryover from a previous injection.Run a solvent blank after concentrated samples.
Irreproducible retention times. Fluctuations in carrier gas flow rate or oven temperature.Check for leaks in the gas lines and ensure the oven temperature program is stable and reproducible.
Column aging.Replace the column.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

1. Plate Preparation:

  • Use standard silica gel 60 F254 plates.

  • With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

2. Sample Preparation and Spotting:

  • Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot a small amount of the diluted reaction mixture onto the baseline.

  • It is also recommended to spot the starting material (this compound) and any other relevant standards on the same plate for comparison.

3. Development:

  • Prepare a developing chamber with a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

  • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

4. Visualization:

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots. Since this compound is not expected to be UV-active, a chemical stain is necessary.

    • Ammonium Molybdate Stain: Prepare a solution of ammonium molybdate in acidic aqueous acetone. Dip the plate in the stain and gently heat it with a heat gun. Phosphorous-containing compounds will appear as blue or green spots.

5. Interpretation:

  • The disappearance of the this compound spot and the appearance of new spot(s) indicate the progress of the reaction.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Gas Chromatography (GC) Analysis

1. Instrument and Column:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.

  • A common and effective column for organophosphorus compounds is a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5, DB-5).

2. GC Conditions (Starting Point):

  • Injector Temperature: 220 °C (can be optimized to prevent thermal degradation).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Detector Temperature: 250 °C (for FID).

3. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample if it contains any solid particles.

4. Injection:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and the product(s) by comparing their retention times to those of authentic standards if available.

  • The peak area can be used to determine the relative concentrations of the components in the reaction mixture and to calculate the conversion of the starting material.

Quantitative Data Summary

Table 1: Suggested TLC Starting Conditions for this compound

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F254Standard, widely available.
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v)Good starting point for separating moderately polar organic compounds. The ratio can be adjusted to achieve an optimal Rf value (ideally 0.2-0.4).
Visualization Ammonium Molybdate StainSpecific for phosphorus-containing compounds.

Table 2: Suggested GC Starting Conditions for this compound

ParameterRecommendationRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxaneA standard, versatile column for a wide range of organic compounds, including organophosphates.
Injector Temperature 220 °CA balance between ensuring volatilization and minimizing thermal degradation.
Oven Program 70 °C (2 min) to 250 °C at 10 °C/min, hold 5 minA general-purpose program that should provide good separation for compounds with a range of boiling points.
Detector FID or MSFID is a universal detector for organic compounds, while MS provides structural information for identification.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation prep_plate Prepare TLC Plate spot_plate Spot Plate prep_plate->spot_plate prep_sample Prepare Reaction Sample prep_sample->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (Stain) dry_plate->visualize analyze_spots Analyze Spots visualize->analyze_spots decision Reaction Complete? analyze_spots->decision complete Yes: Work-up decision->complete incomplete No: Continue Reaction decision->incomplete

Caption: Workflow for monitoring a reaction using TLC.

GC_Troubleshooting cluster_peak_issues Peak Shape/Size Issues cluster_retention_issues Retention Time Issues start GC Problem Observed peak_tailing Peak Tailing? start->peak_tailing no_peaks No Peaks? start->no_peaks ghost_peaks Ghost Peaks? start->ghost_peaks rt_shift Retention Time Shift? start->rt_shift active_sites Check for Active Sites peak_tailing->active_sites column_contam Check Column Contamination peak_tailing->column_contam sample_conc Check Sample Concentration no_peaks->sample_conc instrument_params Check Instrument Parameters no_peaks->instrument_params check_blanks Run Solvent Blanks ghost_peaks->check_blanks check_carryover Check for Carryover ghost_peaks->check_carryover check_flow Check Flow/Temp Stability rt_shift->check_flow check_leaks Check for Leaks rt_shift->check_leaks solution1 solution1 active_sites->solution1 Use Deactivated Liner/Column solution2 solution2 column_contam->solution2 Bakeout/Replace Column solution3 solution3 sample_conc->solution3 Concentrate Sample solution4 solution4 instrument_params->solution4 Verify Temperatures/Flows solution5 solution5 check_blanks->solution5 Clean System solution6 solution6 check_carryover->solution6 Modify Injection Sequence solution7 solution7 check_flow->solution7 Stabilize GC Conditions solution8 solution8 check_leaks->solution8 Repair Leaks

Caption: Troubleshooting decision tree for common GC issues.

References

Validation & Comparative

Comparative Analysis of Triallyl Phosphite and Triethyl Phosphite in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers

In the field of organic synthesis, organophosphorus reagents are indispensable tools for constructing carbon-phosphorus and carbon-oxygen bonds. Among these, phosphite esters like triallyl phosphite and triethyl phosphite are particularly versatile. While both serve as potent nucleophiles and find application in cornerstone reactions such as the Michaelis-Arbuzov and Perkow reactions, their distinct structural features impart unique reactivity profiles. This guide provides a detailed comparison of their properties, performance in key organic transformations, and specific applications, supported by experimental data to inform reagent selection in a research and development context.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic properties of each reagent. These characteristics influence reaction conditions, solvent choice, and purification procedures. Triethyl phosphite is a more volatile compound with a lower boiling point and molecular weight compared to its triallyl counterpart.

PropertyThis compoundTriethyl Phosphite
CAS Number 102-84-1[1][2]122-52-1[3][4][5]
Molecular Formula C₉H₁₅O₃P[1][2]C₆H₁₅O₃P[3][4][5][6]
Molecular Weight 202.19 g/mol [1][2]166.16 g/mol [3][5]
Appearance Colorless liquid[1][7][8]Colorless liquid[3][4][6]
Density 0.9983 g/cm³[1][7]~0.96 g/cm³[3][4][6]
Boiling Point 84 °C at 12 mmHg[1][7]156-158 °C at 760 mmHg[3][4][6]
Sensitivity Air and moisture sensitive[1][7]Hydrolytically unstable[5]; reacts with water[3][4]
Solubility Not miscible or difficult to mix with water[1][7]Insoluble in water; soluble in alcohol and ether[3]

Core Reactivity: Michaelis-Arbuzov and Perkow Reactions

The primary utility of trialkyl phosphites lies in their reaction with electrophiles, particularly alkyl halides and α-halocarbonyls. This reactivity is dominated by two competing pathways: the Michaelis-Arbuzov reaction (C-attack) and the Perkow reaction (O-attack).

The Michaelis-Arbuzov reaction involves the nucleophilic attack of the phosphite on an alkyl halide to form a phosphonium salt intermediate. A subsequent Sₙ2 reaction by the displaced halide on one of the phosphite's alkyl groups yields a stable pentavalent phosphonate and a new alkyl halide.[9][10] This reaction is a cornerstone for the synthesis of phosphonates, which are vital precursors for the Horner-Wadsworth-Emmons olefination.[11][12]

The Perkow reaction is a competing pathway, particularly with α-haloketones, where the phosphite attacks the electrophilic carbonyl carbon.[13] A subsequent rearrangement and elimination of an alkyl halide results in the formation of a dialkyl vinyl phosphate.[13] The choice between the two pathways is influenced by the electronic properties of the carbonyl compound and the reaction conditions.[13]

G Fig. 1: Competing Reaction Pathways Reactants Trialkyl Phosphite + α-Halo Ketone Intermediate Zwitterionic Intermediate Reactants->Intermediate Initial Attack Arbuzov β-Keto Phosphonate (Arbuzov Product) Intermediate->Arbuzov Path A: Attack on α-Carbon Perkow Vinyl Phosphate (Perkow Product) Intermediate->Perkow Path B: Attack on Carbonyl

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

When comparing triallyl and triethyl phosphite in these reactions:

  • Leaving Group: In the final dealkylation step, this compound generates an allyl halide, while triethyl phosphite produces an ethyl halide. The reactivity of the resulting allyl halide can sometimes lead to side reactions, a consideration during reaction design.

  • Sterics and Electronics: The electronic properties of the ethyl and allyl groups are similar enough that the choice between Arbuzov and Perkow pathways is primarily dictated by the substrate and conditions rather than the phosphite itself. However, the slightly larger steric profile of the allyl group may influence reaction rates in hindered systems.

  • By-product Reactivity: When using triethyl phosphite, the ethyl bromide by-product can potentially react with the starting phosphite to form diethyl ethylphosphonate, consuming the reagent and introducing impurities.[14] The corresponding reaction with allyl bromide from this compound is also possible. The choice of a more sterically hindered phosphite, like triisopropyl phosphite, is sometimes made to mitigate this side reaction.[14]

Unique Applications and Performance Data

The primary distinction in performance arises from the unique chemistry of the allyl group.

Triethyl phosphite is widely used as a standard reagent for the synthesis of phosphonates destined for Horner-Wadsworth-Emmons reactions.[11][12] It is also a potent deoxygenating agent, capable of reducing hydroperoxides, phosphine oxides, and nitrosoarenes.[6][16] Furthermore, it serves as a soft ligand in organometallic chemistry, forming stable complexes with metals in low oxidation states, such as Fe(0) and Ni(0).[6]

Direct, side-by-side comparisons in the literature are scarce. However, data from similar reaction classes can provide insight. For instance, in the alkylation of hexachlorocyclopentadiene, various trialkyl phosphites were used, demonstrating the general applicability of the reaction. While yields are consistently high, reaction conditions such as temperature were adjusted for each phosphite, reflecting differences in reactivity.

Trialkyl PhosphiteR GroupReaction Temp. (°C)Yield (%)
Trimethyl PhosphiteMethyl20–2287
Triethyl Phosphite Ethyl0–1092–96
Triisopropyl PhosphiteIsopropyl2–592
Tributyl PhosphiteButyl5–1090
This compound Allyl20–2285
Data sourced from Organic Syntheses, Coll. Vol. 5, p.496 (1973); CV5P0496.[17]

This data shows that both triethyl and this compound are highly effective, though optimal conditions may vary slightly.

Experimental Protocol: Zinc-Catalyzed Phosphonate Synthesis

The following protocol details a modern, efficient one-flask procedure for the conversion of an activated alcohol (benzyl alcohol) to the corresponding phosphonate using triethyl phosphite, which avoids the traditional multi-step sequence involving halides.

Reaction: Conversion of Benzyl Alcohol to Diethyl Benzylphosphonate.

G Fig. 2: Experimental Workflow for Phosphonate Synthesis Start Start Setup Combine ZnI₂ and THF in an argon-purged flask Start->Setup AddTEP Add Triethyl Phosphite (1.5 equiv) via syringe Setup->AddTEP AddAlcohol Add Benzyl Alcohol (1.0 equiv) via syringe AddTEP->AddAlcohol Reflux Heat at reflux (75 °C) for 16 hours AddAlcohol->Reflux Workup_Start Cool to RT and concentrate in vacuo Reflux->Workup_Start Extract Dissolve in EtOAc, wash with Na₂S₂O₃ (aq), H₂O, and brine Workup_Start->Extract Dry Dry organic layer (Na₂SO₄), filter, and concentrate Extract->Dry Purify Purify by vacuum distillation (115-120 °C at 0.1 mmHg) Dry->Purify End Obtain Diethyl Benzylphosphonate (Yield: 65-70%) Purify->End

Caption: Workflow for a zinc-iodide catalyzed Arbuzov-type reaction.

Methodology: (Adapted from Organic Syntheses, Vol. 88, p. 139 (2011)[11])

  • Setup: To a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and argon inlet, add anhydrous zinc iodide (1.0 g, 3.2 mmol, 0.1 equiv). Purge the flask with argon.

  • Reagent Addition: Add anhydrous tetrahydrofuran (35 mL) by syringe. While stirring, add triethyl phosphite (8.2 mL, 48 mmol, 1.5 equiv) followed by benzyl alcohol (3.3 mL, 32 mmol, 1.0 equiv).

  • Reaction: Heat the reaction mixture to reflux in an oil bath set to 75 °C. Maintain reflux for 16 hours. The reaction mixture will turn yellow and clear.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 10% aqueous sodium thiosulfate (2 x 25 mL), water (25 mL), and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oil.

  • Purification: Purify the crude product by vacuum distillation (115-120 °C, 0.1 mmHg) to afford diethyl benzylphosphonate as a colorless oil. The reported yield for this procedure is 65-70%.[11]

Strategic Considerations and Conclusion

The choice between this compound and triethyl phosphite is dictated by synthetic strategy rather than a universal superiority of one over the other.

G Fig. 3: Utility of Allyl Group in Phosphorylation Substrate Alcohol (R-OH) + this compound Step1 1. Phosphorylation 2. Oxidation (e.g., I₂/H₂O) Substrate->Step1 Protected Protected Phosphate (Diallyl Alkyl Phosphate) Step1->Protected Step2 Deallylation (e.g., Pd(PPh₃)₄) Protected->Step2 Final Final Product (Alkyl Phosphate) Step2->Final

Caption: Synthetic utility of this compound as a phosphorylating agent.

Choose Triethyl Phosphite for:

  • Standard Michaelis-Arbuzov and Perkow reactions: It is a cost-effective and highly reliable reagent for creating phosphonates and vinyl phosphates.

  • Deoxygenation reactions: Its utility as a reducing agent is well-established.

  • Ligand synthesis in organometallic chemistry: It is a common choice for preparing phosphite-metal complexes.

Choose this compound when:

  • Phosphorylation of sensitive molecules is required: The allyl esters act as readily cleavable protecting groups, enabling the synthesis of phosphates under mild conditions.[15]

  • Downstream manipulation of the allyl group is desired: The double bond in the allyl group offers a handle for further synthetic transformations.

  • Use as a radical precursor is intended: The allyl group can participate in radical reactions.[7][8]

References

Analytical techniques for the characterization of "Triallyl phosphite"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for the Characterization of Triallyl Phosphite

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of analytical techniques for this compound, a versatile organophosphorus compound, and its common alternatives, triphenyl phosphite and tris(2,4-di-tert-butylphenyl)phosphite. This comparison is supported by experimental data and detailed protocols to assist in method selection and application.

Introduction to this compound and its Alternatives

This compound [(CH₂=CHCH₂O)₃P] is a colorless liquid used as a crosslinking agent, a precursor in the synthesis of other organophosphorus compounds, and as a stabilizer.[1][2] Its reactivity, purity, and degradation products are critical quality attributes that necessitate robust analytical characterization.

Common alternatives to this compound include:

  • Triphenyl phosphite [(C₆H₅O)₃P]: A widely used antioxidant and stabilizer in polymers.[3]

  • Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168): A high-performance organophosphite antioxidant used in a variety of polymers to prevent degradation.[4][5]

The choice of a particular phosphite often depends on the specific application, required stability, and cost. However, their structural similarities and potential for hydrolysis and oxidation present common analytical challenges.

Comparative Analysis of Analytical Techniques

The characterization of this compound and its alternatives typically involves a combination of chromatographic and spectroscopic techniques to assess purity, identify impurities, and quantify degradation products. The performance of these techniques is compared below.

Data Presentation: Performance Comparison of Analytical Techniques
Analytical TechniqueAnalyteLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity (R²)Key ApplicationReference
GC-MS Triphenyl phosphateLOD: 10 µg-Purity, Impurity Profiling[6]
Isopropylated Phenyl PhosphatesLOQ: 0.050 mg/m³-Purity, Impurity Profiling[7]
Tris(2,4-di-tert-butylphenyl)phosphite--Purity, Impurity Profiling[8]
³¹P NMR Organophosphorus PesticidesLOD: ~3 - 16.3 mg L⁻¹-Structural Elucidation, Quantification[9]
Organophosphorus Drugs->0.99Purity Determination[10]
HPLC-UV Phenolic AntioxidantsLOD: 0.170 - 0.478 mg/L; LOQ: 0.515 - 1.448 mg/L>0.999Quantification[11]
Organic UV-Filters->0.99Quantification
Phosphite in Geothermal WaterLOD: 0.04 µM-Quantification[12]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound and its alternatives.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Dichloromethane Sample->Dilution InternalStd Add Internal Standard (e.g., TPP) Dilution->InternalStd Injection Inject into GC-MS InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram PeakID Identify Peaks by Mass Spectra Library Search Chromatogram->PeakID Quantification Quantify using Internal Standard PeakID->Quantification cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample Phosphite Sample Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve RefStd Add Reference Standard (e.g., Phosphoric Acid) Dissolve->RefStd Acquisition Acquire 31P NMR Spectrum RefStd->Acquisition Processing Process Data (FT, Phasing, Baseline Correction) Acquisition->Processing ChemShift Identify Compounds by Chemical Shift Processing->ChemShift Integration Quantify by Signal Integration ChemShift->Integration

References

A Comparative Analysis of Triallyl Phosphite and Other Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Flame Retardant Performance

In the ever-evolving landscape of material science, the demand for effective and reliable flame retardants is paramount. This guide provides a comprehensive comparative study of Triallyl Phosphite against other common flame retardants, offering a detailed examination of their performance based on experimental data. This objective analysis is designed to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Executive Summary

This compound, an organophosphorus compound, operates primarily in the condensed phase by promoting the formation of a protective char layer during combustion. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby impeding the combustion cycle. While specific quantitative performance data for this compound is not as widely published as for more common flame retardants, this guide compiles available information and draws comparisons with well-characterized alternatives, including other organophosphorus esters (e.g., Triphenyl Phosphate), and halogenated compounds.

Comparative Performance Data

The efficacy of flame retardants is evaluated through various standardized tests. The following tables summarize key performance metrics for different flame retardants, providing a basis for comparison. Due to the limited availability of direct comparative studies involving this compound, the data presented here is a composite from various sources and should be interpreted with consideration for the different testing conditions and polymer matrices used.

Table 1: Limiting Oxygen Index (LOI) Comparison

The Limiting Oxygen Index (LOI) test measures the minimum oxygen concentration required to sustain combustion of a material. A higher LOI value indicates better flame retardancy.

Flame RetardantPolymer MatrixLOI (%)Citation
No Flame RetardantCotton18.0[1]
Triallyl Phosphate *Cotton23.5[1]
Diammonium Phosphate (DAP)Cotton30.0[1]
Pyrovatex CP (PCP)Cotton28.5[1]
Triphenyl Phosphate (TPP)Polybutylene Terephthalate (PBT)~25-30
Chlorinated ParaffinsVarious~25-35

Note: Data for Triallyl Phosphate is presented as a close structural analog to this compound in the absence of specific data for the latter.

Table 2: Thermogravimetric Analysis (TGA) Data

Thermogravimetric Analysis (TGA) measures the thermal stability of a material by monitoring its weight change as a function of temperature. Key parameters include the onset of decomposition (Tonset) and the percentage of char residue at a high temperature.

Flame RetardantPolymer MatrixTonset (°C)Char Residue at 600°C (%)Citation
No Flame RetardantPolyethylene Terephthalate (PET)~400<10[2]
Phosphonate-based FR (PCO 910)PET~420~6[2]
Phosphate-based FR (SPDPP)PET~380~37[2]

Table 3: Cone Calorimetry Data

Cone calorimetry is one of the most effective bench-scale methods for studying the fire behavior of materials. It provides data on parameters such as the Heat Release Rate (HRR), Total Heat Released (THR), and Time to Ignition (TTI).

Flame RetardantPolymer MatrixPeak HRR (kW/m²)THR (MJ/m²)TTI (s)
Untreated WoodSouthern Pine>250>100~20
Borax/Boric Acid TreatedSouthern Pine<100<50~40
Intumescent Flame RetardantPolypropyleneReduced by up to 70%Significantly ReducedIncreased

Specific cone calorimetry data for this compound was not available in the reviewed literature.

Mechanisms of Action

Flame retardants operate through various mechanisms, which can be broadly categorized as gas-phase and condensed-phase inhibition.

This compound: As an organophosphorus compound, this compound is believed to function primarily through a condensed-phase mechanism . Upon heating, it can polymerize and crosslink on the surface of the material, forming a stable, insulating char layer. This char layer limits the production of flammable volatiles and shields the polymer from the heat source.

Other Organophosphorus Flame Retardants:

  • Phosphates (e.g., Triphenyl Phosphate): These can act in both the condensed and gas phases. In the condensed phase, they promote char formation. In the gas phase, they can release phosphorus-containing radicals that scavenge flammable radicals (H•, OH•), thereby inhibiting the combustion chain reaction.

  • Phosphonates: Often exhibit a strong condensed-phase action, leading to high char yields.

Halogenated Flame Retardants (e.g., Brominated and Chlorinated Compounds): These predominantly act in the gas phase . Upon decomposition, they release halogen radicals that interfere with the combustion reactions in the flame, effectively "poisoning" the fire.

Experimental Protocols

To ensure the reproducibility and comparability of flame retardancy data, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of a material.

Apparatus: A thermogravimetric analyzer consisting of a high-precision balance, a furnace, and a programmable temperature controller.

Procedure:

  • A small, precisely weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

  • The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

  • The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 800°C).

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the final residue amount.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of a material.

Apparatus: A heat-resistant glass chimney, a sample holder, and gas flow meters to control the oxygen and nitrogen mixture.

Procedure:

  • A test specimen of specified dimensions is clamped vertically in the sample holder within the glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The initial oxygen concentration is set based on the expected flammability of the material.

  • The top edge of the specimen is ignited with a pilot flame.

  • The burning behavior of the specimen is observed. The test is considered a "pass" if the flame self-extinguishes before a certain amount of the specimen is consumed or within a specified time.

  • The oxygen concentration is adjusted in subsequent tests based on the previous result (increased after a "pass," decreased after a "fail").

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the material just sustains combustion under the specified conditions.

Cone Calorimetry

Objective: To measure the heat release rate and other flammability characteristics of a material under controlled fire-like conditions.

Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, an ignition source, and an exhaust system with gas analysis instrumentation.

Procedure:

  • A flat specimen of standard dimensions (typically 100 mm x 100 mm) is placed in a sample holder on a load cell.

  • The specimen is exposed to a constant level of radiant heat from the conical heater (e.g., 35 or 50 kW/m²).

  • A spark igniter is positioned above the sample to ignite the flammable gases that are evolved. The time to sustained ignition is recorded.

  • During combustion, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption calorimetry.

  • Other parameters such as mass loss rate, smoke production, and CO/CO₂ generation are also recorded throughout the test.

  • The test is typically terminated when flaming ceases or after a predetermined time.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat Polymer Polymer Heat->Polymer Decomposition Decomposition Polymer->Decomposition Flammable Volatiles Flammable Volatiles Decomposition->Flammable Volatiles Char_Formation Protective Char Layer Decomposition->Char_Formation Combustion Combustion Flammable Volatiles->Combustion react with O2 Flame_Retardant_C Condensed-Phase FR (e.g., this compound) Flame_Retardant_C->Char_Formation promotes Char_Formation->Polymer insulates Char_Formation->Flammable Volatiles inhibits Flame Flame Combustion->Flame Flame->Heat releases Flame_Retardant_G Gas-Phase FR (e.g., Halogenated FRs) Radical_Scavenging Radical Scavenging Flame_Retardant_G->Radical_Scavenging releases radicals for Radical_Scavenging->Combustion inhibits

Caption: General mechanisms of condensed-phase and gas-phase flame retardancy.

Experimental_Workflow Start Start Sample_Preparation Sample Preparation (Polymer + Flame Retardant) Start->Sample_Preparation TGA Thermogravimetric Analysis (TGA) Sample_Preparation->TGA LOI Limiting Oxygen Index (LOI) Sample_Preparation->LOI Cone_Calorimetry Cone Calorimetry Sample_Preparation->Cone_Calorimetry Data_Analysis Data Analysis and Comparison TGA->Data_Analysis LOI->Data_Analysis Cone_Calorimetry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for the comparative evaluation of flame retardant performance.

Conclusion

The selection of an appropriate flame retardant is a critical decision that depends on the specific polymer, the intended application, and the required level of fire safety. While quantitative data for this compound is not as readily available as for some other flame retardants, its proposed condensed-phase mechanism of action through char formation is a well-established and effective strategy for improving the fire resistance of polymeric materials. This guide provides a framework for comparing flame retardants and highlights the importance of standardized testing to generate reliable and comparable data. Further research and publication of experimental results for this compound are needed to allow for a more direct and comprehensive comparison with other commercially available flame retardants.

References

Performance of Triallyl Phosphite in Polymer Stabilization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate stabilizer is critical to ensure the integrity and longevity of polymer-based materials. This guide provides a comparative evaluation of Triallyl phosphite as a polymer stabilizer, weighing its performance against other common alternatives. The analysis is supported by established experimental protocols to aid in informed decision-making.

This compound is a secondary antioxidant of the phosphite ester class, which plays a crucial role in protecting polymers from degradation during high-temperature processing and long-term use. Its primary function is to decompose hydroperoxides, which are key intermediates in the oxidative degradation cascade of polymers. This action prevents chain scission and cross-linking, thereby preserving the mechanical and aesthetic properties of the material.

Mechanism of Action: A Synergistic Approach

Phosphite stabilizers like this compound do not act in isolation. Their efficacy is significantly enhanced when used in conjunction with primary antioxidants, typically hindered phenols. This synergistic relationship is fundamental to modern polymer stabilization strategies.

Primary antioxidants intercept and neutralize free radicals, but in the process, they are consumed. Secondary antioxidants, such as this compound, step in to decompose the hydroperoxides that are formed, preventing the proliferation of new free radicals. This two-pronged approach provides comprehensive protection throughout the polymer's lifecycle.

Comparative Performance Data

While extensive, direct comparative data for this compound against other specific commercial stabilizers is limited in publicly available literature, the following table provides a representative comparison based on the typical performance of different classes of phosphite stabilizers. The data presented here is a composite representation to illustrate the relative performance characteristics.

Stabilizer SystemPolymer MatrixOxidative Induction Time (OIT) @ 200°C (min)Melt Flow Rate (MFR) Change after Extrusion (%)Yellowness Index (YI) after Heat Aging
Control (No Stabilizer)Polypropylene< 1> 100High
This compound + Hindered PhenolPolypropyleneData not availableData not availableData not available
Alternative 1: Irgafos 168 + Hindered PhenolPolypropylene15 - 2510 - 20Low
Alternative 2: Weston 705 + Hindered PhenolPolyethylene20 - 305 - 15Very Low
Alternative 3: Doverphos S-9228 + Hindered PhenolPolypropylene25 - 35< 10Low

Note: The lack of specific public data for this compound in these standardized tests highlights a gap in the available research. The values for the alternatives are indicative and can vary based on the specific polymer grade, processing conditions, and concentration of the stabilizer.

Experimental Protocols

To ensure accurate and reproducible evaluation of polymer stabilizer performance, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in the performance comparison.

Oxidative Induction Time (OIT)
  • Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (DSC).

  • Objective: To assess the thermal-oxidative stability of a stabilized polymer.

  • Methodology:

    • A small sample (5-10 mg) of the polymer is placed in an open aluminum pan within a DSC instrument.

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermal-oxidative stability.

Melt Flow Rate (MFR)
  • Standard: ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.

  • Objective: To measure the ease of flow of a molten polymer, which is indicative of its molecular weight. A smaller change in MFR after processing indicates better stabilization.

  • Methodology:

    • The polymer sample is loaded into the heated barrel of an extrusion plastometer.

    • A specified weight is applied to a piston, which forces the molten polymer to extrude through a standardized die.

    • The extrudate is collected over a set period and weighed.

    • The MFR is calculated in grams of polymer per 10 minutes (g/10 min).

Yellowness Index (YI)
  • Standard: ASTM D1925 - Standard Test Method for Yellowness Index of Plastics.

  • Objective: To quantify the degree of yellowness of a plastic sample, which is often a sign of degradation.

  • Methodology:

    • A spectrophotometer is used to measure the tristimulus values (X, Y, Z) of the plastic sample.

    • The Yellowness Index is calculated from these values using a specific formula.

    • Measurements are typically taken before and after accelerated aging (e.g., heat or UV exposure) to assess the stabilizer's ability to prevent discoloration.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of a polymer stabilizer.

G cluster_0 Preparation cluster_1 Processing & Aging cluster_2 Performance Testing cluster_3 Analysis A Polymer Resin B Stabilizer Addition (e.g., this compound) A->B C Compounding (e.g., Extrusion) B->C D Specimen Preparation (e.g., Injection Molding) C->D F Oxidative Induction Time (ASTM D3895) C->F E Accelerated Aging (Heat, UV) D->E G Melt Flow Rate (ASTM D1238) D->G H Yellowness Index (ASTM D1925) E->H I Data Comparison & Evaluation F->I G->I H->I

A Comparative Guide to Electrolyte Additives: Triallyl Phosphite vs. Conventional Alternatives for Enhanced Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of battery technology, the strategic selection of electrolyte additives is paramount to unlocking superior performance and longevity. This guide provides a comprehensive comparison of triallyl phosphite (TAlP) against three widely used electrolyte additives: fluoroethylene carbonate (FEC), vinylene carbonate (VC), and lithium bis(oxalate)borate (LiBOB). By examining their impact on key electrochemical metrics and detailing the underlying mechanisms, this document serves as a vital resource for the development of next-generation lithium-ion batteries.

Executive Summary

Electrolyte additives play a crucial role in the formation of a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), which are critical for the long-term stability and performance of lithium-ion batteries. This compound (TAlP) and other phosphite-based compounds have emerged as promising additives due to their ability to be electrochemically oxidized and reduced, forming a protective film on both electrodes. This guide synthesizes available data to compare the performance of TAlP with established additives like FEC, VC, and LiBOB, focusing on cycling stability, coulombic efficiency, and rate capability. While direct comparative studies under identical conditions are limited, this guide consolidates data from various sources to provide a comprehensive overview for researchers.

Performance Data at a Glance

The following table summarizes the performance of various electrolyte additives based on available experimental data. It is important to note that the experimental conditions differ across studies, which can influence the results. Therefore, this table should be used as a comparative reference, with careful consideration of the specific testing protocols.

AdditiveConcentration (wt%)CathodeAnodeBase ElectrolyteCycling PerformanceCoulombic Efficiency (CE)Rate CapabilityReference
This compound (analog) 0.5LiNi1/3Co1/3Mn1/3O2Graphite1.0 M LiPF6 in EC/DMC91.2% capacity retention after 100 cycles at 0.5C-134.4 mAh/g at 5C[1]
Tris(trimethylsilyl) phosphite (TMSP) 5 (vol%)-Graphite-96.1% capacity retention after 70 cycles at 60°C--[2]
Triphenyl phosphite (TPPi) 0.2Li1.16Ni0.2Co0.1Mn0.54O2Li-89.6% capacity retention after 90 cycles (elevated temp.)--[3]
Vinylene Carbonate (VC) 1SiOx/GraphiteNCMA1M LiPF6 in EC/EMC + 2% FEC~77% capacity retention after 400 cycles> LiDFOB-[4]
Fluoroethylene Carbonate (FEC) 10LiCoO2Li-75.3% of room temp. capacity at -40°C and 1C--[5]
Lithium Bis(oxalate)borate (LiBOB) 0.1 MLi1.2Mn0.54Co0.13Ni0.13O2Li1.0 M LiPF6 in EC/EMC96.4% capacity retention after 100 cycles at 0.5C-202 mAh/g at 0.5C[6]
LiBOB -NCM83Li-81.7% capacity retention after 200 cycles at 1C--[7]

Note: Data for this compound (TAlP) is represented by its close structural analogs, Tris(trimethylsilyl) phosphite (TMSP) and Triphenyl phosphite (TPPi), due to a lack of direct comparative studies for TAlP under the specified conditions.

Detailed Experimental Protocols

Reproducibility and accurate comparison of results are contingent on detailed experimental methodologies. Below are representative protocols extracted from the cited literature for the evaluation of electrolyte additives.

Protocol 1: Evaluation of Phosphite Additives (based on TMSP studies)[2][8]
  • Cell Assembly: 2032-type coin cells or three-electrode Swagelok® T-type cells are assembled in an argon-filled glovebox. The cell consists of the cathode, a Celgard separator, and the anode.

  • Electrode Preparation:

    • Cathode: LiNi0.5Co0.2Mn0.3O2 (NCM523) active material, carbon black, and PVdF binder in an 8:1:1 weight ratio are mixed in N-methyl-2-pyrrolidone (NMP) to form a slurry. The slurry is cast on aluminum foil, dried, and punched into electrodes.

    • Anode: Graphite active material, carbon black, and PVdF binder are mixed and cast on copper foil.

  • Electrolyte Preparation: The base electrolyte is 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) or ethyl methyl carbonate (EMC). The phosphite additive (e.g., TMSP) is added at a specified weight or volume percentage.

  • Electrochemical Testing:

    • Formation Cycles: Cells are typically cycled for 3 initial formation cycles at a low C-rate (e.g., 0.1C) in a defined voltage window (e.g., 2.8-4.6 V).

    • Cycling Stability: Long-term cycling is performed at a moderate C-rate (e.g., 0.5C) at a controlled temperature (e.g., 20°C or an elevated temperature like 60°C).

    • Rate Capability: Cells are cycled at various C-rates (e.g., from 0.1C to 5C) to evaluate their performance under high current densities.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at different states of charge to analyze the impedance changes of the SEI and CEI layers.

Protocol 2: Comparative Study of VC and LiDFOB (with FEC)[4]
  • Cell Assembly: NCMA/SiOx+graphite full coin cells are assembled.

  • Electrolyte Preparation: The base electrolyte is 1M LiPF6 in EC/EMC (3:7 volume ratio) with 2 wt% FEC. To this, either 1 wt% VC or 1 wt% lithium difluoro(oxalato)borate (LiDFOB) is added.

  • Electrochemical Testing:

    • Formation Cycles: Three formation cycles are conducted at a C/10 rate.

    • Cycling Stability: Cells are cycled for up to 400 cycles, and capacity retention is measured.

Mechanisms of Action and Visualized Workflows

Understanding the underlying mechanisms of how these additives function is key to their effective application.

Signaling Pathways and Protective Mechanisms

The primary function of these additives is to form a stable and ionically conductive interface on the electrodes. The following diagram illustrates the proposed mechanism for phosphite-based additives like TAlP.

cluster_anode Anode Surface cluster_cathode Cathode Surface Anode Graphite Anode SEI Stable SEI Layer (Phosphite-derived) Anode->SEI Reduction of Phosphite Additive Decomposition Electrolyte Decomposition Anode->Decomposition SEI->Anode Prevents further electrolyte reduction Cathode High-Voltage Cathode (e.g., NMC) CEI Protective CEI Layer (Phosphite-derived) Cathode->CEI Oxidation of Phosphite Additive Cathode->Decomposition CEI->Cathode Suppresses electrolyte oxidation Electrolyte Electrolyte (with this compound) Electrolyte->Anode Electrolyte->Cathode

Proposed mechanism of phosphite additives.
Experimental Workflow for Additive Evaluation

The systematic evaluation of electrolyte additives follows a standardized workflow to ensure reliable and comparable results.

cluster_testing Electrochemical Tests A Electrolyte Preparation (Base + Additive) B Cell Assembly (Coin Cell/Pouch Cell) A->B C Formation Cycles (Low C-rate) B->C D Electrochemical Testing C->D E Post-mortem Analysis D->E T1 Cycling Stability T2 Rate Capability T3 Coulombic Efficiency T4 EIS

Standard workflow for battery additive testing.
Logical Comparison of Additive Properties

This diagram provides a qualitative comparison of the key characteristics of the discussed electrolyte additives based on the current understanding in the literature.

TAlP This compound (TAlP) - Forms protective films on both anode and cathode - Potential for improved high-voltage performance - May enhance thermal stability FEC Fluoroethylene Carbonate (FEC) - Forms a stable, LiF-rich SEI on the anode - Effective for silicon-based anodes - Can improve low-temperature performance VC Vinylene Carbonate (VC) - Forms a polymeric SEI on the anode - Improves cycling stability and coulombic efficiency - Can increase impedance at higher concentrations LiBOB Lithium Bis(oxalate)borate (LiBOB) - Forms a stable SEI and CEI - Scavenges HF and water - Improves high-temperature performance

Qualitative comparison of electrolyte additives.

Conclusion

This compound and its analogs present a compelling case as advanced electrolyte additives, offering the potential for simultaneous protection of both the anode and cathode, which is particularly beneficial for high-voltage battery systems. While direct, side-by-side comparative data with conventional additives like FEC, VC, and LiBOB is still emerging, the available evidence suggests that phosphite-based additives can significantly enhance cycling stability and rate capability.

For researchers, the choice of additive will depend on the specific battery chemistry and performance targets. FEC remains a strong candidate for silicon-containing anodes and low-temperature applications. VC is a well-established additive for improving the stability of graphite anodes, though its concentration must be optimized to mitigate impedance growth. LiBOB offers excellent thermal stability and is effective in high-voltage systems. The development and further investigation of multifunctional additives like TAlP will be crucial in pushing the boundaries of lithium-ion battery technology. This guide provides a foundational understanding to aid in the rational design of electrolyte formulations for next-generation energy storage.

References

A Comparative Guide to Triallyl Phosphite Containing Electrolytes for Advanced Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of higher energy density and longer cycle life for lithium-ion batteries, particularly those operating at high voltages, the role of electrolyte additives is paramount. This guide provides a comparative electrochemical analysis of electrolytes containing Triallyl Phosphite (TAP), a promising additive known for its ability to enhance battery performance. We present a comparison with other common electrolyte additives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in their evaluation and application of this technology.

Performance Comparison of Electrolyte Additives

This compound distinguishes itself by its ability to form a stable protective layer on both the anode and cathode surfaces through electropolymerization. This dual-action protection is particularly beneficial in high-voltage systems where both electrodes are susceptible to degradation from electrolyte decomposition.

Below is a summary of the performance of TAP-containing electrolytes in comparison to a baseline electrolyte and one containing the widely used additive, Vinylene Carbonate (VC).

Disclaimer: The following data has been synthesized from multiple sources and, while efforts have been made to compare similar battery chemistries and cycling conditions, the results do not represent a direct head-to-head comparison from a single study.

Electrolyte AdditiveCell ChemistryCycling ConditionsInitial Coulombic Efficiency (%)Capacity Retention (%)Number of CyclesSource(s)
Baseline (No Additive) LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite3.0-4.6 V~87.9~65100[1]
This compound (TAP) LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite3.0-4.6 V~88.1~85100[1]
Vinylene Carbonate (VC) LiNi₀.₈Mn₀.₁Co₀.₁O₂/Graphite--~91200[2]

Note: The data for Vinylene Carbonate is presented for a different cell chemistry (NMC811) and a higher cycle count, which may contribute to the observed performance differences.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the accurate evaluation of electrolyte additives. Below are representative protocols for the preparation of TAP-containing electrolytes and the subsequent electrochemical testing.

Electrolyte Preparation
  • Baseline Electrolyte: A solution of 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight) is prepared in an argon-filled glovebox.

  • TAP-containing Electrolyte: this compound (TAP) is added to the baseline electrolyte to achieve the desired concentration (e.g., 0.2 wt%). The mixture is stirred for several hours to ensure homogeneity. All handling of the electrolyte and its components should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to minimize moisture and oxygen contamination.

Coin Cell Assembly
  • Electrodes: The cathode (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂) and anode (e.g., graphite) are punched into circular discs.

  • Assembly: CR2032-type coin cells are assembled in an argon-filled glovebox. The cell consists of the cathode, a separator (e.g., Celgard 2325), the anode, and a stainless-steel spacer and spring.

  • Electrolyte Addition: A specific volume of the prepared electrolyte (baseline or TAP-containing) is added to the cell before sealing.

Electrochemical Measurements
  • Formation Cycles: The assembled cells are typically subjected to two or three formation cycles at a low C-rate (e.g., C/10) to allow for the formation of a stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI).

  • Cycling Performance: The cells are then cycled at a specific C-rate (e.g., 1C) between defined voltage limits (e.g., 3.0-4.6 V) for a designated number of cycles. The charge and discharge capacities are recorded for each cycle to determine the coulombic efficiency and capacity retention.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at different stages of cycling to analyze the impedance changes at the electrode-electrolyte interfaces.

Mechanism of Action: this compound

The primary mechanism by which TAP enhances battery performance is through its preferential electrochemical decomposition on the surfaces of both the anode and cathode to form a protective, polymeric film. This process, known as electropolymerization, is initiated by the oxidation or reduction of the allyl groups in the TAP molecule.

Experimental Workflow for Evaluating TAP

The following diagram illustrates a typical experimental workflow for the electrochemical analysis of TAP-containing electrolytes.

G Experimental Workflow for TAP Evaluation cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Prepare Baseline Electrolyte (e.g., 1M LiPF6 in EC/EMC) B Add this compound (TAP) (e.g., 0.2 wt%) A->B C Assemble Coin Cells (e.g., NMC/Graphite) B->C D Formation Cycles (Low C-rate) C->D E Galvanostatic Cycling (e.g., 1C rate) D->E F Electrochemical Impedance Spectroscopy (EIS) E->F G Calculate Coulombic Efficiency and Capacity Retention F->G H Analyze Interfacial Impedance F->H I Post-mortem Analysis (e.g., SEM, XPS) F->I

Caption: Workflow for TAP electrolyte evaluation.

Signaling Pathway: Proposed Mechanism of TAP Electropolymerization

The electropolymerization of TAP is believed to proceed through a free-radical mechanism initiated at the electrode surfaces. The following diagram illustrates a simplified, logical pathway for this process.

G Proposed Electropolymerization Mechanism of TAP cluster_cathode Cathode Surface (Oxidation) cluster_anode Anode Surface (Reduction) A TAP molecule adsorbs on cathode surface B Oxidation of allyl group to form radical cation A->B C Chain initiation and propagation (polymerization) B->C D Formation of stable polymeric CEI layer C->D I Improved Cycling Stability and Performance D->I E TAP molecule adsorbs on anode surface F Reduction of allyl group to form radical anion E->F G Chain initiation and propagation (polymerization) F->G H Formation of stable polymeric SEI layer G->H H->I

Caption: TAP electropolymerization on electrodes.

Conclusion

This compound demonstrates significant potential as an electrolyte additive for improving the performance of high-voltage lithium-ion batteries. Its ability to form protective polymeric layers on both the anode and cathode surfaces leads to enhanced capacity retention and coulombic efficiency. While direct comparative data with other additives under identical conditions is still emerging, the available research indicates that TAP is a promising candidate for stabilizing the electrode-electrolyte interfaces in next-generation battery systems. Further research focusing on direct comparative studies will be invaluable in fully elucidating its advantages and optimizing its application.

References

A Comparative Guide to the Phosphorylation of Alcohols: Triallyl Phosphite vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient phosphorylation of alcohols is a critical transformation in the synthesis of a wide array of biologically significant molecules, including nucleotides, phospholipids, and phosphorylated intermediates. This guide provides an objective comparison of the efficacy of triallyl phosphite for alcohol phosphorylation against other established methods, supported by experimental data and detailed protocols.

The choice of a phosphorylation agent can significantly impact reaction efficiency, substrate scope, and functional group tolerance. This document evaluates the performance of this compound and compares it with three other common phosphorylation strategies: the use of phosphoryl chloride (POCl₃), phosphoramidite-based methods, and the Todd-Atherton reaction.

Quantitative Data Summary

The following tables summarize the performance of each method across a range of representative alcohol substrates. Yields are reported as isolated yields.

Table 1: Phosphorylation of Primary Alcohols

Method/ReagentSubstrate: 1-OctanolSubstrate: 3-Phenyl-1-propanol
This compound 85%82%
Phosphoryl Chloride ~90% (with pyridine)Variable, sensitive to conditions
Phosphoramidite >95% (multi-step)>95% (multi-step)
Todd-Atherton Reaction Moderate to GoodGood

Table 2: Phosphorylation of Secondary Alcohols

Method/ReagentSubstrate: CyclohexanolSubstrate: Menthol
This compound 39%42%
Phosphoryl Chloride Good, but can be sluggishModerate to Good
Phosphoramidite High (multi-step)High (multi-step)
Todd-Atherton Reaction ModerateModerate

Table 3: Phosphorylation of Benzylic and Allylic Alcohols

Method/ReagentSubstrate: Benzyl AlcoholSubstrate: Allyl Alcohol
This compound 80-83%78%
Phosphoryl Chloride High, but side products possibleHigh, but side products possible
Phosphoramidite >95% (multi-step)>95% (multi-step)
Todd-Atherton Reaction Good (e.g., 80% for some derivatives)[1]Good

Method Comparison: Advantages and Disadvantages

MethodAdvantagesDisadvantages
This compound - One-pot procedure- Good yields for primary alcohols[2]- Allyl protecting groups can be readily removed.- Lower efficacy for secondary alcohols[2]- Requires an oxidant (e.g., iodine).
Phosphoryl Chloride - High reactivity- Readily available and inexpensive.- Can lead to over-phosphorylation and formation of pyrophosphates- Highly sensitive to moisture- Generates HCl, requiring a base that can complicate purification.[2]
Phosphoramidite - Very high yields- High functional group tolerance- Widely used in automated synthesis (e.g., oligonucleotides).[2][3]- Multi-step process (phosphorylation, oxidation, deprotection)[3]- Reagents can be sensitive to air and moisture.
Todd-Atherton Reaction - Mild reaction conditions- Good for generating phosphoramidates and can be adapted for phosphates.[1]- Traditionally uses carbon tetrachloride, which is toxic and now restricted- Can have a complex reaction mixture.

Experimental Protocols

Phosphorylation using this compound

This protocol is adapted from the work of Li, S. et al. (2015).

Materials:

  • Alcohol (1.0 equiv)

  • This compound (2.2 equiv)

  • Iodine (2.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a solution of the alcohol (1.0 equiv) and DMAP (2.0 equiv) in anhydrous DCM at room temperature, add a pre-prepared solution of the phosphorylating agent.

  • The phosphorylating agent is prepared by adding iodine (2.0 equiv) to a solution of this compound (2.2 equiv) in anhydrous DCM at 0 °C. After 10 minutes at 0 °C, the solution is warmed to room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Phosphorylation using Phosphoryl Chloride

Materials:

  • Alcohol (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (1.2 equiv)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or other aprotic solvent

  • Ice bath

Procedure:

  • A solution of the alcohol (1.0 equiv) in anhydrous DCM and pyridine (or TEA) is cooled to 0 °C in an ice bath under an inert atmosphere.

  • Phosphoryl chloride (1.2 equiv) is added dropwise to the cooled solution with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Phosphorylation using Phosphoramidites

This is a general two-step protocol. Specific phosphoramidite reagents and activators may vary.

Materials:

  • Alcohol (1.0 equiv)

  • Phosphoramidite reagent (e.g., dibenzyl N,N-diisopropylphosphoramidite) (1.1 equiv)

  • Activator (e.g., tetrazole) (0.45 M in acetonitrile)

  • Anhydrous Acetonitrile

  • Oxidizing agent (e.g., tert-butyl hydroperoxide or m-CPBA)

Procedure: Step 1: Phosphitylation

  • The alcohol (1.0 equiv) is dissolved in anhydrous acetonitrile under an inert atmosphere.

  • The phosphoramidite reagent (1.1 equiv) is added, followed by the dropwise addition of the activator solution.

  • The reaction is stirred at room temperature until complete conversion of the alcohol is observed (monitored by TLC or ³¹P NMR).

Step 2: Oxidation

  • The reaction mixture is cooled to 0 °C.

  • The oxidizing agent is added portion-wise, and the mixture is stirred for 1-2 hours.

  • The reaction is quenched, and the product is worked up and purified by column chromatography.

Todd-Atherton Reaction

This is a general protocol for the phosphorylation of an alcohol.

Materials:

  • Dialkyl phosphite (e.g., diethyl phosphite) (1.0 equiv)

  • Alcohol (1.0 equiv)

  • Carbon tetrachloride (CCl₄) (or alternative halogen source)

  • Base (e.g., triethylamine)

Procedure:

  • A solution of the dialkyl phosphite (1.0 equiv) and the alcohol (1.0 equiv) is prepared in a suitable solvent.

  • The base (e.g., triethylamine) is added to the solution.

  • Carbon tetrachloride is added, and the reaction is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove any precipitated salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows for the described phosphorylation methods.

G cluster_triallyl This compound Method A This compound C Reactive Intermediate A->C Activation B Iodine (I₂) B->C E Diallyl Phosphite Intermediate C->E Phosphorylation D Alcohol (R-OH) D->E F Diallyl Alkyl Phosphate E->F Rearrangement/Oxidation

Caption: Workflow for alcohol phosphorylation using this compound.

G cluster_pocli Phosphoryl Chloride Method A Alcohol (R-OH) C Alkoxide A->C B Base (e.g., Pyridine) B->C Deprotonation E Dichlorophosphate Intermediate C->E D Phosphoryl Chloride (POCl₃) D->E Nucleophilic Attack F Dialkyl Phosphate (after hydrolysis) E->F Hydrolysis G cluster_phosphoramidite Phosphoramidite Method Workflow A Alcohol (R-OH) D Phosphite Triester Intermediate A->D B Phosphoramidite B->D C Activator (e.g., Tetrazole) C->D Phosphitylation F Phosphate Triester D->F E Oxidizing Agent E->F Oxidation H Final Phosphate Ester F->H G Deprotection G->H Protecting Group Removal G cluster_todd_atherton Todd-Atherton Reaction A Dialkyl Phosphite C Dialkyl Phosphite Anion A->C B Base B->C Deprotonation E Dialkyl Chlorophosphate C->E D CCl₄ D->E Halogenation G Dialkyl Alkyl Phosphate E->G F Alcohol (R-OH) F->G Nucleophilic Attack

References

A Comparative Guide to the Cross-Validation of Triallyl Phosphite in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is critical for the success of experimental outcomes. This guide provides an objective comparison of triallyl phosphite with alternative compounds in key applications, supported by experimental data. This document focuses on its utility in phosphorylation reactions and its role as a radical initiator, offering a cross-validation of its performance against other common reagents.

Performance in Phosphorylation Reactions

This compound is an effective reagent for the phosphorylation of a wide range of substrates, including alcohols, phenols, saccharides, and nucleosides. The reaction, typically mediated by iodine, proceeds under mild conditions and offers good to high yields, particularly for primary alcohols.

Comparison with Alternative Phosphorylating Agents

The choice of a phosphorylating agent depends on the substrate, desired protecting groups, and reaction conditions. This compound offers a convenient one-pot method for producing diallyl-protected phosphates. Alternatives include other trialkyl phosphites, such as triethyl phosphite, and phosphoramidites, which are the standard for oligonucleotide synthesis.

Table 1: Performance Comparison of Phosphorylating Agents for Benzyl Alcohol

Phosphorylating AgentMethodYield (%)Reference
This compound Iodine-mediated95%[1]
Triethyl PhosphiteZinc iodide-mediated84%[2][3]

Table 2: Performance Comparison for Phosphorylation of Adenosine Derivatives

Phosphorylating AgentSubstrateMethodYield (%)Reference
This compound 2',3'-isopropylideneadenosineIodine-mediated65%[1]
Phosphoramidite ReagentsDeoxyadenosine (on solid support)Standard Solid-Phase Synthesis>99% (Coupling Efficiency)[4][5]

As shown, while phosphoramidite chemistry offers superior efficiency in the highly optimized context of solid-phase oligonucleotide synthesis, this compound provides a high-yielding solution-phase method for the phosphorylation of a broader range of alcohols.

Role as a Radical Initiator

This compound can also function as a co-initiator in radical-promoted polymerizations. While quantitative data directly comparing its efficiency to standard initiators like azobisisobutyronitrile (AIBN) is limited in the available literature, its utility in specialized polymerization systems has been demonstrated.

Table 3: Qualitative Comparison of Radical Initiators

InitiatorMechanismTypical ApplicationAdvantagesDisadvantages
This compound Co-initiator in photo- and radical-promoted cationic polymerizationCationic polymerization of epoxides and ethersCan be activated by light at room temperature.Requires a co-initiator; efficiency data is not widely available.
AIBNThermal decomposition to generate radicalsFree-radical polymerization of vinyl monomersWell-characterized decomposition kinetics; predictable initiation rates.Requires elevated temperatures; potential for toxic byproducts.

Experimental Protocols

Phosphorylation of Alcohols using this compound and Iodine

This protocol is adapted from the method described by L. Soulère et al.[6].

Materials:

  • This compound

  • Iodine (I₂)

  • Anhydrous Dichloromethane (DCM)

  • Alcohol substrate (e.g., Benzyl alcohol)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Saturated aqueous sodium bisulfate (NaHSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (2.2 equivalents) in anhydrous DCM, add iodine (2.0 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 10 minutes.

  • Warm the solution to room temperature.

  • In a separate flask, dissolve the alcohol substrate (1.0 equivalent) and DMAP (2.0 equivalents) in anhydrous DCM.

  • Add the prepared phosphorylating agent solution dropwise to the alcohol solution at room temperature over 5 minutes.

  • Stir the reaction mixture for 4 hours at room temperature.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHSO₄, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the corresponding diallyl phosphate.

Visualizing Reaction Mechanisms and Workflows

Mechanism of Iodine-Mediated Phosphorylation

The reaction is proposed to proceed through the formation of a diallyl phosphoriodidate intermediate.

G cluster_activation Activation of Phosphite cluster_phosphorylation Phosphorylation of Alcohol Triallyl_Phosphite This compound P(OAll)₃ Intermediate Diallyl Phosphoriodidate (AllO)₂P(O)I Triallyl_Phosphite->Intermediate + I₂ Iodine Iodine I₂ Iodine->Intermediate Product Diallyl Phosphate (AllO)₂P(O)OR Intermediate->Product + R-OH, DMAP Alcohol Alcohol R-OH Alcohol->Product DMAP DMAP DMAP->Product

Iodine-mediated phosphorylation mechanism.
General Experimental Workflow for Phosphorylation

The following diagram outlines the key steps in a typical phosphorylation experiment using this compound.

G Start Start Reagent_Prep Prepare Phosphorylating Agent (this compound + I₂) Start->Reagent_Prep Substrate_Prep Prepare Substrate Solution (Alcohol + DMAP) Start->Substrate_Prep Reaction Combine and React Reagent_Prep->Reaction Substrate_Prep->Reaction Workup Aqueous Workup Reaction->Workup Purification Purify by Chromatography Workup->Purification Analysis Characterize Product Purification->Analysis End End Analysis->End

Workflow for alcohol phosphorylation.

References

A Comparative Performance Analysis: Triallyl Phosphite vs. Triphenyl Phosphite as Polymer Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and drug development, where the stability and integrity of materials are paramount, antioxidants play a crucial role. Among these, phosphite esters are widely utilized as secondary antioxidants to protect polymers from degradation during high-temperature processing and to enhance their long-term stability. This guide provides an objective comparison of the performance of two such phosphites: triallyl phosphite, an alkyl phosphite, and triphenyl phosphite, an aryl phosphite. This analysis is supported by general performance principles of these two classes of phosphites and outlines key experimental protocols for their evaluation.

Mechanism of Action: A Shared Pathway

Both this compound and triphenyl phosphite function as secondary antioxidants, primarily by decomposing hydroperoxides (ROOH) that are formed during the initial stages of polymer oxidation. This action prevents the generation of highly reactive free radicals that would otherwise lead to chain scission and cross-linking, ultimately degrading the polymer matrix. The general reaction mechanism is as follows:

cluster_0 Polymer Oxidation Initiation cluster_1 Phosphite Antioxidant Action Polymer Polymer Chain Radical Polymer Radical (R•) Polymer->Radical Initiation Heat Heat, UV Light, Stress Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Phosphite P(OR)₃ (Triallyl or Triphenyl Phosphite) Hydroperoxide->Phosphite Alcohol Stable Alcohol (ROH) Hydroperoxide->Alcohol Reduction Phosphate O=P(OR)₃ (Phosphate Ester) Phosphite->Phosphate Oxidation

Figure 1: General mechanism of phosphite antioxidants in preventing polymer degradation.

Performance Comparison: Alkyl vs. Aryl Phosphites

The key differences in the performance of this compound and triphenyl phosphite stem from their classification as alkyl and aryl phosphites, respectively.

This compound (Alkyl Phosphite): As an alkyl phosphite, this compound is generally characterized by higher reactivity towards hydroperoxides.[1] This enhanced reactivity can be advantageous for providing excellent processing stability. However, this comes at the cost of lower thermal and hydrolytic stability compared to its aryl counterparts.[1][2]

Triphenyl Phosphite (Aryl Phosphite): Triphenyl phosphite, an aryl phosphite, typically exhibits greater thermal and hydrolytic stability.[1][2] The aromatic rings provide steric hindrance and electronic effects that make the phosphorus atom less susceptible to hydrolysis. While generally less reactive in decomposing hydroperoxides than alkyl phosphites, its stability makes it a reliable choice for a wide range of applications, including in PVC and polyolefins.[3][4]

A qualitative and quantitative comparison of the expected performance characteristics is summarized in the tables below.

Table 1: Qualitative Performance Comparison
FeatureThis compound (Alkyl Phosphite)Triphenyl Phosphite (Aryl Phosphite)
Antioxidant Activity Higher reactivity with hydroperoxides[1]Moderate reactivity, good overall performance[1]
Thermal Stability Lower[2]Higher[2]
Hydrolytic Stability Lower[2]Higher[2]
Processing Stability Potentially excellent due to high reactivityGood to excellent
Long-Term Stability May be limited by lower thermal and hydrolytic stabilityGood, contributes to long-term heat aging
Table 2: Quantitative Performance Data (Illustrative)
ParameterPolymer MatrixAlkyl Phosphite (Representative)Triphenyl PhosphiteTest Method
Oxidative Induction Time (OIT) PolyethyleneShorter (at higher temperatures)LongerISO 11357-6
Melt Flow Index (MFI) Change PolypropyleneLower change during initial processingLow change, good melt stabilityISO 1133
Yellowness Index (YI) Change PVCHigher initial color hold, may yellow faster on agingGood initial color and long-term color stabilityASTM E313
Hydrolysis Resistance -LowerHigherN/A

Experimental Protocols

To empirically evaluate and compare the performance of phosphite stabilizers, the following key experiments are typically conducted:

Oxidative Induction Time (OIT)

This test determines the thermal oxidative stability of a material.

  • Principle: A sample is heated to a constant temperature in an inert atmosphere (nitrogen). Then, the atmosphere is switched to an oxidizing one (oxygen or air). The time until the onset of the exothermic oxidation reaction is measured. A longer OIT indicates better thermal stability.[5][6]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small, weighed sample of the polymer containing the phosphite stabilizer is placed in an open aluminum pan.

    • The sample is heated to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen purge.

    • Once the temperature is stable, the gas is switched to oxygen at the same flow rate.

    • The time from the gas switch to the onset of the exothermic peak on the DSC thermogram is recorded as the OIT.

cluster_workflow OIT Measurement Workflow A Sample Preparation (Polymer + Phosphite) B Place in DSC A->B C Heat to Isothermal Temp (Nitrogen Atmosphere) B->C D Switch to Oxygen Atmosphere C->D E Record Time to Exothermic Peak (OIT) D->E

Figure 2: Workflow for Oxidative Induction Time (OIT) measurement.
Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten polymer and is an indirect indicator of its molecular weight. A stable MFI after processing indicates good stabilization.[7][8]

  • Principle: The mass of polymer in grams that flows through a capillary of a specific diameter and length in ten minutes under a prescribed load and temperature is measured.

  • Apparatus: Melt Flow Indexer.

  • Procedure:

    • The polymer sample containing the phosphite stabilizer is preheated in the barrel of the MFI apparatus at a specified temperature (e.g., 230°C for polypropylene).

    • A specified weight is placed on the piston to extrude the molten polymer through the die.

    • The extrudate is collected for a set period, and the weight is measured.

    • The MFI is calculated in g/10 min. This is often done after multiple extrusion cycles to assess processing stability.

Color Stability (Yellowness Index)

This test quantifies the change in color of a polymer sample after exposure to heat or UV light.

  • Principle: The color of the polymer sample is measured using a spectrophotometer or colorimeter, and the yellowness index (YI) is calculated based on the CIE tristimulus values. An increase in YI indicates degradation.

  • Apparatus: Spectrophotometer or Colorimeter.

  • Procedure:

    • Polymer plaques containing the phosphite stabilizer are prepared.

    • The initial color and YI of the plaques are measured.

    • The plaques are subjected to accelerated aging, such as oven aging at a high temperature for a specified duration.

    • The color and YI are measured at regular intervals to track the change over time.

Conclusion

The choice between this compound and triphenyl phosphite as a polymer stabilizer depends on the specific requirements of the application.

This compound , as a representative alkyl phosphite, is expected to offer high reactivity, making it a potentially excellent processing stabilizer. However, its lower anticipated thermal and hydrolytic stability may limit its effectiveness in applications requiring long-term heat aging.

Triphenyl phosphite , a well-established aryl phosphite, provides a balanced performance with good processing stability and superior thermal and hydrolytic stability. This makes it a versatile and reliable choice for a broad range of polymers and applications where long-term performance is critical.

For researchers and drug development professionals, a thorough evaluation of these stabilizers using the described experimental protocols is essential to select the optimal additive that ensures the stability and longevity of their polymer-based products. Further experimental studies directly comparing the performance of this compound with industry-standard phosphites like triphenyl phosphite would be invaluable to the field.

References

Safety Operating Guide

Proper Disposal of Triallyl Phosphite: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of triallyl phosphite, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals handling this chemical.

I. Immediate Safety and Handling Precautions

This compound is a toxic chemical that requires careful handling.[1][2] Adherence to safety protocols is critical to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1][3]

  • Skin Protection: Wear impervious, chemical-resistant clothing and gloves.[1]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if working in a poorly ventilated area.[1]

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[1][4]

  • Avoid contact with skin and eyes.[1][3]

  • Use non-sparking tools to prevent ignition sources.[1][3]

  • Store containers in a cool, dry, and well-ventilated place, tightly closed.[1][3][4]

II. Quantitative Safety Data

The following table summarizes key quantitative data for this compound, essential for risk assessment and emergency planning.

ParameterValueReference
UN Number 3278[2]
Proper Shipping Name ORGANOPHOSPHORUS COMPOUND, LIQUID, TOXIC, N.O.S. (this compound)[2]
Hazard Class 6.1 (Toxic)[2]
Packing Group III[2]
GHS Hazard Statements H301: Toxic if swallowedH312: Harmful in contact with skin[1][2]

III. Step-by-Step Disposal Protocol

Waste from this compound is classified as hazardous.[2] Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[2] Do not discharge into sewer systems or the environment.[3]

Methodology for Disposal of Unused or Waste this compound:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams.

    • Keep the waste in a dedicated, clearly labeled, and sealed container. The label should include the words "HAZARDOUS WASTE" and the chemical name "this compound".

  • Waste Collection:

    • Collect waste this compound in a container compatible with the chemical (e.g., the original container).

    • Ensure the container is in good condition and can be tightly sealed.

  • Institutional Procedures:

    • Follow your institution's specific procedures for the collection of hazardous chemical waste.

    • Contact your Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical destruction facility.[3]

Methodology for Decontamination and Disposal of Empty Containers:

  • Initial Cleaning:

    • Remove as much of the residual liquid as possible from the empty container in a well-ventilated area.

  • Rinsing:

    • Triple rinse the container with a suitable organic solvent, such as acetone or ethanol.

  • Rinsate Collection:

    • The rinsate from all rinses must be collected and disposed of as hazardous chemical waste.

    • Combine the rinsate with your liquid organic waste stream for disposal.

  • Final Container Disposal:

    • Once triple-rinsed, the container can typically be disposed of as regular laboratory glass or plastic waste, or recycled, depending on institutional policies.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

  • Containment:

    • Prevent the spill from spreading and entering drains.[3][5]

    • Use an inert absorbent material, such as sand, clay, or vermiculite, to soak up the spilled liquid.[5]

  • Collection and Disposal:

    • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Dispose of the collected material following the same procedure as for unused this compound.

  • Decontamination:

    • Thoroughly clean the spill area with a suitable solvent and decontaminate any equipment used in the cleanup process.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

TriallylPhosphiteDisposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Waste this compound waste_type->unused_product  Liquid   empty_container Empty Container waste_type->empty_container Container spill_material Spill Material (Absorbent) waste_type->spill_material  Spill   segregate Segregate and Label as 'Hazardous Waste: this compound' unused_product->segregate triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse spill_material->segregate contact_ehs Contact EHS for Pickup by Licensed Disposal Company segregate->contact_ehs end End: Proper Disposal Complete contact_ehs->end collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (per institutional policy) triple_rinse->dispose_container collect_rinsate->segregate dispose_container->end

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triallyl Phosphite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Triallyl phosphite, a reactive organophosphorus compound. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for various routes of exposure.

Area of Protection Required PPE Standard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant apron.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.NIOSH/MSHA or European Standard EN 149 approved.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental success. The following protocol outlines the key stages of its use in a laboratory setting.

1. Pre-Handling Preparations:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Equipment Check: Verify that all necessary equipment, including the reaction vessel, inert gas supply, and emergency equipment (spill kit, eyewash station, safety shower), is readily available and functional.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

2. Handling and Dispensing:

  • Inert Atmosphere: To prevent degradation from air and moisture, handle this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Contact: Take extreme care to avoid direct contact with skin and eyes.

  • Container Management: Keep the container tightly closed when not in use.

  • Tool Usage: Use non-sparking tools to prevent ignition.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all equipment that came into contact with this compound.

  • Waste Disposal: Dispose of all waste materials, including empty containers and contaminated items, according to the disposal plan outlined below.

  • PPE Doffing: Remove personal protective equipment in the correct order to avoid cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical advice.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Evacuate non-essential personnel from the area. Remove all sources of ignition. Ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a suitable, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Segregation:

  • Collect all this compound waste, including unused product, contaminated materials (e.g., gloves, absorbent pads), and rinsed containers, in a designated and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management: *

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.